SB-366791
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(3-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-20-15-4-2-3-14(11-15)18-16(19)10-7-12-5-8-13(17)9-6-12/h2-11H,1H3,(H,18,19)/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAMDQKWNKKFHD-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
472981-92-3, 1649486-65-6 | |
| Record name | SB 366791 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0472981923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB-366791 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1649486656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB-366791 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8EY4M2N4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SB-366791: A Technical Guide to its Mechanism of Action as a Potent TRPV1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-366791 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain and inflammation pathways. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. As a competitive antagonist, this compound offers a valuable tool for investigating TRPV1 function and serves as a lead compound in the development of novel analgesics. Recent structural studies have further elucidated its binding site and allosteric inhibitory mechanism, paving the way for the rational design of next-generation TRPV1-targeted therapeutics.
Introduction: The Role of TRPV1 in Nociception
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons.[1][2] It functions as a molecular integrator of noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent compounds like capsaicin, the active component of chili peppers.[1] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the initiation of a nerve impulse that is transmitted to the central nervous system and perceived as pain. Beyond its role in nociception, TRPV1 is implicated in a variety of physiological and pathophysiological processes, including neurogenic inflammation, thermal regulation, and visceral hypersensitivity.
This compound: A Selective and Potent TRPV1 Antagonist
This compound is a cinnamoyl derivative identified through high-throughput screening as a potent and selective antagonist of the TRPV1 receptor.[1][2] It has demonstrated efficacy in blocking TRPV1 activation by various modalities, including capsaicin, heat, and acid.[1] Notably, this compound exhibits a favorable selectivity profile, with little to no activity at a wide range of other receptors and ion channels, making it a valuable pharmacological tool for dissecting the specific roles of TRPV1.[1]
Mechanism of Action: Competitive Antagonism and Allosteric Inhibition
This compound functions as a competitive antagonist at the TRPV1 receptor.[1] This is supported by Schild analysis, which yielded a pA2 value of 7.71, indicating that it binds reversibly to the same site as the agonist capsaicin.[1]
Recent advancements in cryo-electron microscopy (cryo-EM) have provided a detailed structural basis for the inhibitory mechanism of this compound.[3][4] These studies have revealed that this compound binds to the vanilloid binding pocket of the human TRPV1 channel.[3][4] This binding event stabilizes the channel in a closed or non-conducting state, thereby preventing the influx of cations that would normally be triggered by agonist binding or other noxious stimuli.[3] This allosteric mechanism of inhibition underscores the intricate conformational changes that govern TRPV1 channel gating.[3][5]
Signaling Pathway of TRPV1 Activation and Inhibition by this compound
The following diagram illustrates the signaling cascade initiated by TRPV1 activation and the point of intervention by this compound.
Quantitative Data
The potency and selectivity of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Assay | Value | Reference |
| pKb | Human | FLIPR-based Ca2+ assay (Capsaicin-induced) | 7.74 ± 0.08 | [1] |
| pA2 | Human | Schild Analysis | 7.71 | [1] |
| IC50 | Human | Capsaicin-evoked Ca2+ influx | 5.7 nM | [6] |
| IC50 | Rat | Capsaicin-evoked Ca2+ influx in cultured trigeminal ganglion neurons | 0.7 µM | [7] |
| IC50 | Rat | Capsaicin-evoked substance P release | ~100-500 nM | [8] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Effect | Reference |
| Capsaicin-induced nociceptive responses | Mouse | 1 nmol injection in paw reduces nociceptive responses | [7] |
| Bone cancer pain | Mouse | 0.1 mg/kg co-administered with morphine has potent analgesic effects | [7] |
| Morphine tolerance | Rat | Intrathecal pretreatment suppresses tolerance to chronic morphine | [7] |
| Inflammatory pain | Rat | Inhibits glutamatergic transmission in the spinal dorsal horn | [9] |
Experimental Protocols
The characterization of this compound has relied on a variety of established experimental techniques. Detailed methodologies for key experiments are outlined below.
FLIPR-Based Calcium Assay
This high-throughput screening method is used to measure changes in intracellular calcium concentration, a direct indicator of TRPV1 channel activation.
Experimental Workflow:
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion currents flowing through the TRPV1 channel, allowing for a detailed characterization of antagonist effects on channel gating.
Experimental Protocol:
-
Cell Preparation: HEK293 cells expressing human TRPV1 are cultured on glass coverslips.
-
Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The cell membrane potential is held at a constant voltage (e.g., -60 mV).
-
Agonist Application: A solution containing a TRPV1 agonist (e.g., capsaicin) is perfused over the cell to elicit an inward current.
-
Antagonist Application: this compound is co-applied with the agonist to measure its inhibitory effect on the current.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the extent of inhibition and the mechanism of action.
In Vivo Behavioral Assays
These models are crucial for assessing the analgesic potential of this compound in a whole-organism context.
Example: Capsaicin-Induced Nocifensive Behavior
-
Animal Model: Male C57BL/6 mice are used.
-
Drug Administration: this compound or vehicle is administered via a specific route (e.g., intraplantar, intrathecal, or systemic).
-
Nociceptive Challenge: A low dose of capsaicin is injected into the hind paw.
-
Behavioral Observation: The time the animal spends licking, flinching, or biting the injected paw is recorded as a measure of nociceptive behavior.
-
Data Analysis: The reduction in nocifensive behavior in the this compound-treated group compared to the vehicle group indicates analgesic efficacy.
Selectivity Profile
A key advantage of this compound is its high selectivity for TRPV1 over other receptors and ion channels. It has been shown to have little or no effect on a panel of 47 other binding sites, including G-protein coupled receptors and other ion channels.[1] Furthermore, unlike the earlier TRPV1 antagonist capsazepine, this compound does not significantly affect voltage-gated calcium channels or the hyperpolarization-activated current (Ih).[1]
Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist of the TRPV1 receptor. Its mechanism of action, involving direct competition with agonists at the vanilloid binding site and allosteric stabilization of a closed channel conformation, is now understood at a structural level. The extensive quantitative data and established experimental protocols outlined in this guide provide a solid foundation for its use as a research tool and as a starting point for the development of novel analgesic therapies. The high selectivity of this compound makes it particularly valuable for elucidating the multifaceted roles of TRPV1 in health and disease.
References
- 1. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 3. Human TRPV1 structure and inhibition by the analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human TRPV1 structure and inhibition by the analgesic this compound (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. TRPV1 antagonist, this compound, inhibits glutamatergic synaptic transmission in rat spinal dorsal horn following peripheral inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
SB-366791: A Technical Guide to a Potent and Selective TRPV1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-366791 is a potent, selective, and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain and inflammation pathways.[1] Discovered through high-throughput screening, this cinnamamide derivative has become an invaluable tool for investigating the physiological and pathophysiological roles of TRPV1.[1][2] Recent advancements in cryo-electron microscopy have further elucidated its mechanism of action at a molecular level.[3][4] This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of its in vitro and in vivo activities.
Introduction: The Discovery of this compound
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons.[1][5][6] It functions as a polymodal integrator of noxious stimuli, including heat, protons (acidic conditions), and vanilloid compounds like capsaicin, the pungent component of chili peppers.[1][6] The critical role of TRPV1 in nociception has made it a prime target for the development of novel analgesics.
This compound, chemically known as N-(3-methoxyphenyl)-4-chlorocinnamide, emerged from a high-throughput screening campaign of a large chemical library as a novel and selective TRPV1 antagonist.[1][7] It belongs to the N-arylcinnamides class of TRPV1 antagonists and has demonstrated a superior selectivity profile compared to earlier antagonists like capsazepine.[1][2]
Mechanism of Action
This compound acts as a competitive antagonist at the TRPV1 receptor.[1][3] Schild analysis has confirmed this competitive mechanism of action.[1] It effectively blocks the activation of human TRPV1 (hTRPV1) by various modalities, including capsaicin, noxious heat, and acid.[1]
Recent cryo-electron microscopy (cryo-EM) structures of human TRPV1 in complex with this compound have revealed that it binds to the vanilloid binding site, the same pocket occupied by agonists like capsaicin.[3][4][8] By binding to this site, this compound allosterically inhibits the channel, stabilizing it in a closed conformation and preventing the influx of cations (primarily Ca²⁺ and Na⁺) that would otherwise lead to neuronal excitation and the sensation of pain.[3][8][9]
Signaling Pathway of TRPV1 Activation and Inhibition by this compound
Caption: TRPV1 activation by noxious stimuli and competitive inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Parameter | Species/Cell Line | Assay Type | Value | Reference |
| IC₅₀ | Human TRPV1 (hTRPV1) | Ca²⁺ influx (CHO cells) | 5.7 nM | [10] |
| IC₅₀ | Human TRPV1 (hTRPV1) | Ca²⁺ influx (CHO cells) | 0.27 µM | [10] |
| IC₅₀ | Rat Trigeminal Ganglion Neurons | Capsaicin-evoked Ca²⁺ influx | 651.9 nM (0.65 µM) | [7][11] |
| IC₅₀ | Rat TRPV1 (HEK293 cells) | Capsaicin-induced Ca²⁺ influx | 3.7 µM | [9] |
| pA₂ | Human TRPV1 (hTRPV1) | Schild Analysis | 7.71 | [1] |
| pK(b) | Human TRPV1 (hTRPV1) | FLIPR-based Ca²⁺ assay | 7.74 ± 0.08 | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Effect Measured | Dose | Route of Administration | Result | Reference |
| Rat | Capsaicin-induced hypothermia | 500 µg/kg | Intraperitoneal (i.p.) | Significant inhibition | [7][11] |
| Rat | Capsaicin-induced eye wiping | 500 µg/kg | Intraperitoneal (i.p.) | Significant inhibition | [7][11] |
| Rat | Capsaicin-induced knee joint vasodilation | 500 µg/kg | Intraperitoneal (i.p.) | Significant inhibition | [7][11] |
| Mouse (Bone Cancer Pain) | Potentiation of morphine analgesia | Not specified | Not specified | Potentiated analgesic effects | [5][12] |
| Mouse | Capsaicin-induced nociceptive responses | 1 nmol | Intra-paw injection | Reduction of nociceptive responses | [5] |
| Mouse | Morphine-induced itch | 0.03-0.1 nmol | Intrathecal | Dose-dependent inhibition | [13] |
| Rat (FCA-induced inflammation) | Glutamatergic transmission in spinal dorsal horn | 30 µM (in vitro slice) | N/A | Inhibition of sEPSC and mEPSC frequency | [10][14] |
Experimental Protocols
FLIPR-Based Calcium (Ca²⁺) Assay
This high-throughput assay is used to measure the ability of a compound to inhibit TRPV1 activation by monitoring changes in intracellular calcium concentration.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing recombinant human TRPV1 (hTRPV1) are cultured in appropriate media.[10][15]
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM, Fluo-4 AM) in a buffered saline solution for approximately 1 hour at 37°C.[6][10]
-
Compound Addition: The dye solution is removed, and cells are washed. This compound at varying concentrations is added to the wells and pre-incubated for a defined period.
-
Agonist Stimulation and Measurement: The microplate is placed in a Fluorometric Imaging Plate Reader (FLIPR). An agonist solution (e.g., capsaicin) is added to the wells to activate the TRPV1 channels. The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells.[1]
-
Data Analysis: The inhibitory effect of this compound is calculated by comparing the fluorescence signal in the presence of the antagonist to the signal with the agonist alone. IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a detailed characterization of the antagonist's effect on the ion channel's electrical properties.
Methodology:
-
Cell Preparation: HEK293 cells transiently or stably expressing hTRPV1 are used.[3][4]
-
Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The extracellular solution contains physiological salt concentrations. The intracellular (pipette) solution contains a different salt composition to maintain the cell's integrity and ionic gradients.
-
Gaining Access: A glass micropipette filled with the intracellular solution is brought into contact with a cell, and a high-resistance seal ("giga-seal") is formed. The cell membrane under the pipette tip is then ruptured to achieve the whole-cell configuration.
-
Current Measurement: The cell is held at a specific membrane potential (e.g., -40 mV or -60 mV).[16] An agonist (e.g., capsaicin, heat applied via a temperature-controlled perfusion system) is applied to the cell to evoke an inward current through the TRPV1 channels.
-
Antagonist Application: this compound is co-applied with the agonist or pre-applied to measure its inhibitory effect on the evoked current.[3]
-
Data Analysis: The reduction in the peak current amplitude in the presence of this compound is quantified to determine the degree of inhibition.
In Vivo Model: Capsaicin-Induced Nocifensive Behavior (Eye-Wipe Test)
This is a common behavioral assay to assess the in vivo efficacy of TRPV1 antagonists against acute, chemically induced pain.
Methodology:
-
Animal Acclimatization: Male rats or mice are acclimated to the testing environment.
-
Compound Administration: this compound or vehicle is administered, typically via intraperitoneal (i.p.) injection, at a specified time before the capsaicin challenge.[7][11]
-
Nociceptive Challenge: A low concentration of capsaicin is instilled into one eye of the animal.
-
Behavioral Observation: The number of wiping movements made by the animal with its ipsilateral forepaw towards the affected eye is counted for a defined period (e.g., the first minute) after capsaicin application.
-
Data Analysis: The number of eye wipes in the this compound-treated group is compared to the vehicle-treated group to determine the percentage of inhibition of the nocifensive response.
Experimental Workflow for Preclinical Evaluation of a TRPV1 Antagonist
Caption: A generalized preclinical workflow for the development of a TRPV1 antagonist.
Selectivity Profile
A key advantage of this compound is its high selectivity for TRPV1. It has been profiled against a wide range of other receptors and ion channels with little to no off-target activity observed. Specifically, this compound showed no significant effect in a panel of 47 binding assays for various G-protein-coupled receptors and ion channels.[1] Unlike the earlier antagonist capsazepine, this compound does not affect the hyperpolarisation-activated current (Ih) or voltage-gated calcium channels (VGCC) in cultured rodent sensory neurons.[1]
Conclusion
This compound has been instrumental in advancing our understanding of the role of TRPV1 in health and disease. Its high potency and selectivity make it a valuable pharmacological tool for in vitro and in vivo research. The detailed characterization of its competitive antagonistic mechanism, further refined by structural biology, provides a solid foundation for its use in preclinical studies and as a benchmark for the development of new generations of TRPV1-targeted therapeutics for pain, inflammation, and other associated disorders.
References
- 1. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 3. Human TRPV1 structure and inhibition by the analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SB366791, a TRPV1 antagonist, potentiates analgesic effects of systemic morphine in a murine model of bone cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of an intrathecal TRPV1 antagonist, SB366791, on morphine-induced itch, body temperature, and antinociception in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TRPV1 antagonist, this compound, inhibits glutamatergic synaptic transmission in rat spinal dorsal horn following peripheral inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain [mdpi.com]
- 16. researchgate.net [researchgate.net]
The Selective Profile of SB-366791: A Technical Guide to a Potent TRPV1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-366791, a cinnamamide derivative, has emerged as a cornerstone tool in the study of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. Renowned for its high potency and selectivity, this antagonist has been instrumental in elucidating the physiological and pathophysiological roles of TRPV1 in pain, inflammation, and beyond. This technical guide provides an in-depth analysis of the selectivity profile of this compound against other ion channels, detailed experimental methodologies for its characterization, and a visual representation of its mechanism of action.
Data Presentation: The Selectivity Profile of this compound
This compound is a potent and selective competitive antagonist of the TRPV1 receptor.[1][2] Its high affinity for TRPV1 is demonstrated by low nanomolar IC50 values and pA2 values in the micromolar range, indicating a strong and specific interaction.[3][4] Extensive profiling has shown that this compound exhibits minimal to no activity against a wide array of other ion channels and receptors, underscoring its specificity.[5][6][7]
Table 1: Potency of this compound at the TRPV1 Channel
| Parameter | Species/Cell Line | Assay Method | Value | Reference |
| IC50 | Human TRPV1 | FLIPR Ca2+ Assay | 5.7 nM | [3] |
| IC50 | Rat TRPV1 (in cultured trigeminal ganglion cells) | Ca2+ Influx Assay | 651.9 nM | [8] |
| pA2 | Human TRPV1 | Schild Analysis | 7.71 | [5] |
| pKb | Human TRPV1 | FLIPR Ca2+ Assay (vs. Capsaicin) | 7.74 ± 0.08 | [5] |
Table 2: Selectivity of this compound Against Other Ion Channels and Receptors
This compound has been extensively profiled against a panel of 47 different targets, including a variety of G-protein coupled receptors and other ion channels, where it was found to have little or no effect.[5][6] While specific quantitative data for all tested channels are not publicly available, the following table summarizes the reported lack of significant activity at key off-target channels.
| Ion Channel / Receptor Family | Specific Channels / Receptors Tested (if specified) | Result | Reference |
| Voltage-Gated Calcium Channels (VGCC) | Not specified | No effect | [5][7] |
| Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels | Responsible for hyperpolarization-activated current (Ih) | No effect | [2][4][5] |
| Cannabinoid Receptors | CB1 and CB2 | No effect | [2][4] |
| Other TRP Channels | TRPA1, TRPM8 | No effect | [2][4] |
Experimental Protocols
The characterization of this compound's potency and selectivity has been achieved through a combination of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.
In Vitro Selectivity and Potency Assessment
1. Fluorometric Imaging Plate Reader (FLIPR) Ca2+ Assay
This high-throughput assay is used to determine the potency of TRPV1 antagonists by measuring their ability to inhibit agonist-induced calcium influx in cells expressing the channel.
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing recombinant human or rat TRPV1 are commonly used.[3]
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96- or 384-well microplates and cultured to form a monolayer.[9]
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM, Fluo-4 AM, or a component of a FLIPR Calcium Assay Kit) and probenecid (to prevent dye leakage). The cells are incubated to allow for dye uptake.[9][10]
-
Compound Addition: Serial dilutions of this compound and a known TRPV1 agonist (e.g., capsaicin) are prepared in an appropriate assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).[9]
-
Assay Procedure: The cell plate is placed in a FLIPR instrument. A baseline fluorescence reading is taken before the automated addition of this compound (or vehicle). After a pre-incubation period, the agonist (e.g., capsaicin at a concentration that elicits a submaximal response, typically around EC80) is added to stimulate calcium influx.
-
Data Analysis: The fluorescence intensity is measured over time. The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced fluorescence signal. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.[9]
2. Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity and is considered the gold standard for characterizing the effects of channel modulators.
-
Cell Preparation: HEK293 or CHO cells expressing TRPV1 are grown on glass coverslips.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.[9]
-
Experimental Procedure:
-
A coverslip with adherent cells is placed in the recording chamber and perfused with the external solution.
-
A borosilicate glass micropipette with a resistance of 3-6 MΩ is used to form a high-resistance (>1 GΩ) seal with the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.[9]
-
TRPV1 currents are elicited by applying a voltage ramp or step protocol, or by the application of an agonist like capsaicin.
-
To assess antagonism, the agonist is applied to obtain a stable baseline current. This compound is then co-applied with the agonist at various concentrations.
-
-
Data Analysis: The reduction in the agonist-induced current amplitude in the presence of this compound is measured. This allows for the determination of the compound's inhibitory potency and mechanism of action (e.g., competitive vs. non-competitive antagonism).[9]
In Vivo Nocifensive Behavior Assessment
Capsaicin-Induced Paw Licking/Flinching Test
This behavioral assay assesses the ability of a compound to block the nociceptive (pain-related) effects of the TRPV1 agonist capsaicin in rodents.
-
Animals: Adult male mice or rats are typically used.
-
Acclimatization: Animals are acclimatized to the testing environment (e.g., a clear plexiglass observation chamber) to minimize stress-induced behavioral changes.
-
Compound Administration: this compound is administered systemically (e.g., intraperitoneally or orally) or locally (e.g., intraplantar injection) at a predetermined time before the capsaicin challenge.
-
Nociceptive Challenge: A small volume (e.g., 20 µL) of a dilute capsaicin solution (e.g., 1.6 µg in saline) is injected into the plantar surface of one hind paw.[11]
-
Behavioral Observation: Immediately after the capsaicin injection, the animal is returned to the observation chamber, and the cumulative time spent licking or flinching the injected paw is recorded for a defined period (e.g., 5-15 minutes).[11]
-
Data Analysis: The duration of nocifensive behaviors in the this compound-treated group is compared to that of a vehicle-treated control group. A significant reduction in licking/flinching time indicates an antinociceptive effect of the compound.
Signaling Pathways and Mechanism of Action
This compound acts as a competitive antagonist at the vanilloid binding site on the TRPV1 channel.[6] By occupying this site, it prevents the binding of agonists like capsaicin and allosterically inhibits the channel, preventing the influx of cations (primarily Ca2+ and Na+) that leads to neuronal depolarization and the sensation of pain.
Furthermore, studies have shown that this compound can inhibit glutamatergic synaptic transmission in the spinal dorsal horn, particularly under inflammatory conditions. This suggests a presynaptic mechanism where tonically active spinal TRPV1 channels, which promote glutamate release, are inhibited by this compound.
Visualizing the Mechanism and Experimental Workflow
Caption: Mechanism of this compound as a competitive antagonist of the TRPV1 ion channel.
Caption: A typical workflow for screening TRPV1 antagonists using a FLIPR Ca2+ assay.
Caption: The role of this compound in the presynaptic inhibition of glutamate release.
Conclusion
This compound stands out as a highly selective and potent antagonist of the TRPV1 ion channel. Its minimal off-target activity, as demonstrated through extensive screening, makes it an invaluable pharmacological tool for dissecting the roles of TRPV1 in various physiological and pathological processes. The detailed experimental protocols provided herein offer a foundation for the robust characterization of this and other TRPV1 modulators. The continued use of this compound in research will undoubtedly further our understanding of TRPV1 and its potential as a therapeutic target.
References
- 1. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SB 366791 | TRPV Channels | Tocris Bioscience [tocris.com]
- 5. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human TRPV1 structure and inhibition by the analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The capsaicin test in mice for evaluating tachykinin antagonists in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
SB-366791: A Technical Guide to its Competitive Antagonism at the TRPV1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SB-366791, a potent and selective competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The document details its binding site, mechanism of action, and summarizes key quantitative data from pivotal studies. Furthermore, it outlines the experimental protocols used to characterize this antagonism and visualizes the associated signaling pathways and experimental workflows.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a polymodal integrator of noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent compounds like capsaicin, the active component of chili peppers.[1][2][3] Its role in pain perception has made it a significant target for the development of novel analgesics.[4][5][6] this compound, a cinnamoyl derivative, has emerged as a valuable pharmacological tool and a lead compound for investigating TRPV1 function due to its high potency and selectivity as a competitive antagonist.[1][7]
Mechanism of Action and Binding Site
This compound functions as a competitive antagonist at the TRPV1 receptor.[1] This mechanism is characterized by its ability to bind to the same site as the agonist, capsaicin, thereby preventing the receptor's activation without affecting the maximal response to the agonist at sufficiently high concentrations.[8] Schild analysis, a classical pharmacological method, has confirmed this competitive mechanism of action.[1]
Recent advancements in structural biology, specifically cryo-electron microscopy (cryo-EM), have elucidated the precise binding location of this compound on the human TRPV1 receptor.[4][5][9] this compound binds to the "vanilloid binding pocket," the same pocket occupied by capsaicin and other vanilloid agonists.[4][5][10] This binding stabilizes the closed conformation of the channel, thereby acting as an allosteric inhibitor of TRPV1 activation by various stimuli, including capsaicin, heat, and protons.[1][4] Mutagenesis studies combined with electrophysiological recordings have further validated the specific residues within this pocket that are critical for the binding of this compound.[4]
Quantitative Data Summary
The potency and competitive nature of this compound have been quantified across various experimental paradigms. The following tables summarize the key data from the literature.
| Parameter | Species | Assay | Value | Reference |
| pA2 | Human | Schild Analysis (Capsaicin-induced Ca2+ influx) | 7.71 | [1] |
| pKb | Human | FLIPR-based Ca2+ assay (inhibition of capsaicin response) | 7.74 ± 0.08 | [1] |
| IC50 | Human | Whole-cell patch-clamp (inhibition of capsaicin-induced current) | 21 ± 6 nM | [4] |
| IC50 | Human | Whole-cell patch-clamp (inhibition of pH 5-induced current) | 21 ± 6 nM | [4] |
| IC50 | Rat | Ca2+ influx assay (inhibition of capsaicin response) | 5.7 nM | [11] |
Table 1: Potency of this compound as a TRPV1 Antagonist.
| Mutation | Species | Assay | Fold change in IC50 vs. Wild-Type | Reference |
| Y511A | Human | Whole-cell patch-clamp (pH 5-induced current) | ~12-fold increase | [4] |
| E693A | Human | Whole-cell patch-clamp (capsaicin-induced current) | ~4.8-fold increase | [4] |
Table 2: Impact of Mutations in the Vanilloid Binding Pocket on this compound Potency.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the signaling pathway of TRPV1 activation and its inhibition by this compound, as well as the logical flow of competitive antagonism.
Caption: TRPV1 receptor activation by various stimuli and competitive inhibition by this compound.
References
- 1. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human TRPV1 structure and inhibition by the analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human TRPV1 structure and inhibition by the analgesic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Human TRPV1 structure and inhibition by the analgesic this compound (Journal Article) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
The Taming of the Chili Receptor: A Technical Guide to the Research Applications of TRPV1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1), often dubbed the "capsaicin receptor," is a non-selective cation channel that plays a pivotal role in the sensation of noxious heat, acidic conditions, and pungent compounds like capsaicin from chili peppers. Its involvement in pain and neurogenic inflammation has positioned it as a compelling therapeutic target. This technical guide provides an in-depth overview of the research applications of TRPV1 antagonists, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.
Therapeutic Applications of TRPV1 Antagonists: A Landscape of Potential
The blockade of TRPV1 has been explored across a spectrum of pathological conditions, primarily centered around pain and inflammation. However, its reach extends to other sensory-related disorders.
Analgesia: Targeting Pain at its Source
TRPV1 is a key player in nociceptive signaling, making its antagonists prime candidates for analgesic development. Research has focused on various pain modalities:
-
Inflammatory Pain: In preclinical models of inflammatory pain, such as those induced by Complete Freund's Adjuvant (CFA), TRPV1 antagonists have demonstrated significant efficacy in reducing thermal hyperalgesia and mechanical allodynia.[1]
-
Osteoarthritis (OA) Pain: Clinical trials have investigated the potential of TRPV1 antagonists to alleviate the chronic pain associated with osteoarthritis. While some trials have shown promising results in reducing pain scores, the therapeutic window remains a critical area of investigation.[2][3]
-
Neuropathic Pain: The role of TRPV1 in neuropathic pain is more complex, but antagonists have shown some efficacy in preclinical models.[4]
Anti-inflammatory Effects
Beyond direct pain modulation, TRPV1 is implicated in neurogenic inflammation through the release of pro-inflammatory neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP) from sensory nerve endings.[5] By blocking TRPV1, antagonists can potentially mitigate this inflammatory cascade.
Respiratory Disorders: Quieting the Cough Reflex
TRPV1 is expressed on sensory nerves in the airways and is involved in the cough reflex. Hypersensitivity of these nerves is a feature of chronic cough. Clinical studies have explored the use of TRPV1 antagonists to reduce cough frequency and severity.[6][7]
Urological Conditions: Calming the Overactive Bladder
TRPV1 receptors are also found in the bladder urothelium and sensory nerves, where they contribute to the sensation of bladder fullness and urgency. Antagonists are being investigated for the treatment of overactive bladder and other bladder dysfunctions.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative data for representative TRPV1 antagonists from in vitro, preclinical, and clinical studies.
Table 1: In Vitro Potency of Selected TRPV1 Antagonists
| Compound | Species | Assay Type | IC50 (nM) | Reference |
| AMG-517 | Human | Capsaicin-induced Ca2+ influx | 0.76 | [10] |
| AMG-517 | Human | Acid-induced Ca2+ influx | 0.62 | [10] |
| AMG-517 | Human | Heat-induced activation | 1.3 | [10] |
| SB-705498 | Human | Capsaicin-induced activation | 3 | [10] |
| SB-705498 | Human | Acid-induced activation | 0.1 | [10] |
| SB-705498 | Human | Heat-induced activation | 6 | [10] |
| BCTC | Rat | Capsaicin-induced Ca2+ influx | 35 | [10] |
| BCTC | Rat | Acid-induced Ca2+ influx | 6.0 | [10] |
| Capsazepine | Human | Capsaicin-induced current | 39 | [11] |
| Mavatrep | Human | Capsaicin-induced current | 23 | [11] |
Table 2: Preclinical Efficacy of TRPV1 Antagonists in Pain Models
| Compound | Animal Model | Pain Type | Route of Administration | Effective Dose | Outcome | Reference |
| A-80426 | Mouse (CFA-induced) | Inflammatory | Intraperitoneal | Not specified | Reduced mechanical and thermal hyperalgesia | [12] |
| AMG-8562 | Rat (various models) | Inflammatory, Neuropathic | Oral | High plasma concentrations | Efficacious in several pain models | [4] |
| AS-1928370 | Rat (SNL model) | Neuropathic | Oral | 0.3-1.0 mg/kg | Significant efficacy | [4] |
| SB-705498 | Rodent models | Inflammatory | Not specified | Not specified | Reduced inflammatory pain | [4] |
Table 3: Clinical Efficacy of TRPV1 Antagonists
| Compound | Condition | Primary Endpoint | Dose | Result | Reference |
| CNTX-4975 (agonist) | Knee Osteoarthritis | Change in WOMAC Pain Score | 1.0 mg (intra-articular) | Significant improvement vs. placebo at 24 weeks | [2] |
| Mavatrep | Knee Osteoarthritis | WOMAC Pain Score | 50 mg (single oral dose) | Statistically significant improvements vs. placebo | [13] |
| NEO6860 | Knee Osteoarthritis | Change in Pain Intensity (NRS) | 500 mg (twice daily) | Numerical trend for improvement, not statistically significant vs. placebo | [14] |
| SB-705498 | Refractory Chronic Cough | 24-hour cough frequency | 600 mg (single oral dose) | No significant improvement vs. placebo | [6] |
| XEN-D0501 | Refractory Chronic Cough | Not specified | Not specified | Did not reduce cough | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of TRPV1 antagonists.
In Vitro Screening: Calcium Imaging Assay
This assay measures the ability of a compound to inhibit TRPV1 activation by monitoring changes in intracellular calcium concentration.
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TRPV1 are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a physiological buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.[16] Probenecid may be included to prevent dye extrusion.
-
Compound Incubation: The dye-loading solution is removed, and cells are washed. The test compound (TRPV1 antagonist) at various concentrations is then added to the wells and incubated for a predetermined period (e.g., 15-30 minutes).
-
Stimulation and Measurement: A TRPV1 agonist (e.g., capsaicin at a concentration that elicits a submaximal response, typically in the nM range) is added to the wells.[14]
-
Data Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are measured immediately using a fluorescence plate reader (e.g., FLIPR™).[17]
-
Data Analysis: The antagonist effect is quantified by measuring the reduction in the agonist-induced fluorescence signal. IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Nociception: Hargreaves Test (Thermal Hyperalgesia)
This test assesses the sensitivity to noxious thermal stimuli.
Protocol:
-
Acclimatization: Rodents (rats or mice) are placed in individual Plexiglas chambers on a glass floor and allowed to acclimatize for at least 30 minutes.[13]
-
Stimulus Application: A radiant heat source is positioned under the glass floor, directly beneath the plantar surface of the hind paw.[18][19]
-
Measurement: The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded automatically. A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.[19]
-
Testing Procedure: Baseline latencies are measured before administration of the test compound. The TRPV1 antagonist is then administered, and paw withdrawal latencies are measured at various time points post-dosing.
-
Data Analysis: An increase in paw withdrawal latency compared to vehicle-treated animals indicates an analgesic effect.
In Vivo Nociception: Von Frey Test (Mechanical Allodynia)
This test measures the sensitivity to mechanical stimuli.
Protocol:
-
Acclimatization: Animals are placed in chambers on an elevated mesh floor and allowed to acclimatize.[20]
-
Stimulus Application: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw with enough force to cause the filament to bend.[21][22]
-
Measurement: The filament that elicits a paw withdrawal response is noted. The 50% withdrawal threshold is often determined using the up-down method.[23]
-
Testing Procedure: Baseline thresholds are established before compound administration. The TRPV1 antagonist is then administered, and withdrawal thresholds are reassessed at different time points.
-
Data Analysis: An increase in the paw withdrawal threshold indicates a reduction in mechanical sensitivity.
Visualizing the Core Concepts
The following diagrams, generated using the DOT language, illustrate key aspects of TRPV1 research.
Caption: TRPV1 Signaling Pathway and Point of Antagonist Intervention.
Caption: Experimental Workflow for TRPV1 Antagonist Drug Discovery.
Caption: Logical Relationships of TRPV1 Antagonist Applications.
Challenges and Future Directions
Despite the strong preclinical rationale, the clinical development of TRPV1 antagonists has been hampered by on-target side effects, most notably hyperthermia and an impaired ability to detect noxious heat. These effects arise from the physiological role of TRPV1 in thermoregulation.
Future research is focused on developing "modality-selective" antagonists that block TRPV1 activation by noxious stimuli without affecting its role in maintaining core body temperature. Additionally, exploring peripherally restricted antagonists that do not cross the blood-brain barrier may offer a strategy to mitigate central side effects.
The journey of TRPV1 antagonists from bench to bedside is ongoing. A deeper understanding of the complex biology of the TRPV1 channel and the development of more sophisticated screening strategies will be crucial to unlocking the full therapeutic potential of this important target.
References
- 1. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. An update on targets for treating osteoarthritis pain: NGF and TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and Preclinical Experience with TRPV1 Antagonists as Potential Analgesic Agents | Basicmedical Key [basicmedicalkey.com]
- 5. Sensory TRP Channels: The Key Transducers of Nociception and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transient receptor potential vanilloid 1 (TRPV1) antagonism in patients with refractory chronic cough: a double-blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TRPV1 and TRPM8 in Treatment of Chronic Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPV1 and mast cell involvement in repeated variate stress-induced urinary bladder dysfunction in adult female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPV1 is involved in stretch-evoked contractile changes in the rat autonomous bladder model: a study with piperine, a new TRPV1 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleck.co.jp [selleck.co.jp]
- 11. TRPV1 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. scielo.br [scielo.br]
- 13. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. atsjournals.org [atsjournals.org]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 18. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test [bio-protocol.org]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 22. media.jax.org [media.jax.org]
- 23. von Frey test [protocols.io]
The Cellular Effects of SB-366791 on Sensory Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-366791 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the capsaicin receptor.[1] This receptor is a non-selective cation channel predominantly expressed in a subset of primary sensory neurons, where it functions as a critical molecular integrator for a variety of noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent compounds like capsaicin from chili peppers.[1][2][3] Activation of TRPV1 on these nociceptive neurons leads to an influx of cations, primarily Ca²⁺ and Na⁺, causing membrane depolarization, action potential generation, and the sensation of pain.[4][5][6] The strategic location and function of TRPV1 make it a key target in pain and inflammation research. This compound has emerged as an invaluable pharmacological tool for dissecting the physiological and pathological roles of TRPV1 in sensory neuron function. This guide provides an in-depth technical overview of the cellular effects of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
Mechanism of Action of this compound
This compound functions as a competitive antagonist at the TRPV1 receptor.[1][7] Structural and functional studies have revealed that it binds to the vanilloid binding site located in the transmembrane domain of the TRPV1 channel, the same pocket that binds agonists like capsaicin.[7] By occupying this site, this compound prevents agonist-induced conformational changes necessary for channel gating and ion influx.[7] Schild analysis has confirmed this competitive mechanism of action.[1][7] Unlike some earlier antagonists, this compound effectively inhibits TRPV1 activation by multiple modalities, including capsaicin, heat, and acid.[1] Furthermore, it exhibits a high degree of selectivity for TRPV1, with little to no effect on a wide range of other ion channels and G-protein-coupled receptors, making it a precise tool for research.[1]
Cellular Effects on Sensory Neurons
The application of this compound to sensory neurons leads to a direct and potent inhibition of TRPV1-mediated activity. These effects can be observed at the electrophysiological, intracellular signaling, and synaptic levels.
Electrophysiological Effects
The most direct effect of this compound is the blockade of ion currents mediated by TRPV1 activation. In whole-cell patch-clamp recordings of sensory neurons, application of capsaicin elicits a large, non-selective cation current, which is dose-dependently inhibited by this compound.[1] For instance, 10 µM this compound can completely inhibit currents activated by 1 µM capsaicin.[7] This blockade prevents the membrane depolarization necessary to reach the threshold for action potential firing, thereby silencing the neuron's response to noxious stimuli.
In inflammatory conditions, where TRPV1 channels can become tonically active, this compound has been shown to reduce the frequency of both spontaneous and miniature excitatory post-synaptic currents (sEPSCs and mEPSCs) in spinal dorsal horn neurons that receive input from sensory afferents.[8] This suggests that this compound acts presynaptically to decrease the release of glutamate from the central terminals of sensory neurons, a key mechanism by which TRPV1 contributes to central sensitization and inflammatory pain.[8]
Effects on Intracellular Calcium Signaling
TRPV1 is highly permeable to Ca²⁺, and its activation leads to a rapid and significant increase in intracellular calcium concentration ([Ca²⁺]i).[5] This calcium influx acts as a crucial second messenger, triggering various downstream signaling cascades, including the release of pro-inflammatory neuropeptides like Substance P and calcitonin gene-related peptide (CGRP).[9] this compound effectively blocks this agonist-evoked calcium influx in a concentration-dependent manner.[2][9] This inhibitory effect has been demonstrated in cultured trigeminal and dorsal root ganglion (DRG) neurons, where this compound prevents the rise in [Ca²⁺]i induced by capsaicin.[2][9]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's inhibitory action on sensory neuron activity.
Table 1: Inhibitory Potency of this compound
| Assay Type | Agonist | Preparation | IC50 / pK_b / pA2 | Reference |
| Ca²⁺ Influx | Capsaicin | Cultured Trigeminal Ganglion Neurons | 651.9 nM (IC50) | [9] |
| Ca²⁺ Influx | Capsaicin | Cultured Trigeminal Ganglion Neurons | 0.7 µM (IC50) | [2] |
| FLIPR-based Ca²⁺ Assay | Capsaicin | hTRPV1-expressing cells | 7.74 (pK_b) | [1] |
| Schild Analysis | Capsaicin | hTRPV1-expressing cells | 7.71 (pA2) | [1] |
| General Antagonism | Capsaicin | hTRPV1 | 5.7 nM (IC50) |
Table 2: Effects of this compound on Synaptic Transmission in Inflammatory Models
| Parameter | Concentration | Model | Effect | Reference |
| sEPSC Frequency | 30 µM | Spinal cord slices from FCA-inflamed rats | Decrease to 66% of control | [8] |
| mEPSC Frequency | 30 µM | Spinal cord slices from FCA-inflamed rats | Decrease to 63% of control | [8] |
| C-fibre evoked EPSCs | 30 µM | Spinal cord slices from FCA-inflamed rats | Reduction to 72% of control | [8] |
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the mechanism of TRPV1 activation by capsaicin and its competitive inhibition by this compound, preventing downstream cellular effects.
References
- 1. ibidi.com [ibidi.com]
- 2. Methods Used for Studying TRP Channel Functions in Sensory Neurons - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. news-medical.net [news-medical.net]
- 7. A Calcium Imaging Approach to Measure Functional Sensitivity of Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of SB-366791 in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of SB-366791, a potent and selective TRPV1 antagonist, in rodent models. The information is intended to assist in the design and execution of experiments aimed at investigating the role of TRPV1 in various physiological and pathological processes, particularly in the context of pain and inflammation research.
This compound acts as a competitive antagonist at the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel involved in detecting noxious stimuli such as capsaicin, heat, and protons.[1][2] Its use in preclinical rodent models has been instrumental in elucidating the therapeutic potential of TRPV1 antagonism.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from various studies on the in vivo administration of this compound in rats and mice, highlighting the dosages, administration routes, and observed effects across different experimental models.
Table 1: this compound Administration in Mouse Models
| Mouse Strain | Experimental Model | Administration Route | Dosage | Vehicle | Observed Effects | Reference |
| C3H/HeJ | Bone Cancer Pain | Intraperitoneal (i.p.) | 0.1, 0.3, 1.0 mg/kg | Not specified | 0.3 and 1.0 mg/kg reduced spontaneous flinches. 0.1 mg/kg potentiated morphine's analgesic effects. | [2][3] |
| C57/BL6j | Morphine-Induced Itch | Intrathecal | 0.01, 0.03, 0.1 nmol | Ethanol and saline (1:9) | Dose-dependently reduced morphine-induced scratching. | [4] |
| Not Specified | Capsaicin-Induced Nociception | Intraplantar | 4, 8, 16 µg/20 µl | Not specified | 8 and 16 µg significantly reduced licking response. | [5] |
| Balb/c | Capsaicin-Induced Hypothermia | Intraperitoneal (i.p.) | Not specified | Not specified | Did not inhibit capsaicin-evoked hypothermia. | [6][7] |
Table 2: this compound Administration in Rat Models
| Rat Strain | Experimental Model | Administration Route | Dosage | Vehicle | Observed Effects | Reference |
| Not Specified | Capsaicin-Induced Responses | Intraperitoneal (i.p.) | 500 µg/kg | Not specified | Significantly inhibited capsaicin-induced hypothermia, wiping movements, and knee joint vasodilatation. | [6][7] |
| Not Specified | Neuropathic Pain (PSNL) | Intraperitoneal (i.p.) | 1 mg/kg (daily for one week) | Not specified | Inhibited tactile allodynia. | [8] |
| Not Specified | Morphine Tolerance | Intrathecal | 10 µl | Not specified | Suppressed tolerance to the analgesic effects of chronic morphine. | [2] |
Experimental Protocols
Vehicle Preparation
This compound is not soluble in physiologic saline.[4] Therefore, appropriate vehicle solutions are required for in vivo administration. Below are two common vehicle formulations.
a) Vehicle Formulation for Intraperitoneal and Oral Administration (Suspension)
This protocol yields a 2.5 mg/mL suspended solution.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.[9]
-
b) Vehicle Formulation using SBE-β-CD (Suspension)
This protocol is also suitable for intraperitoneal and oral administration.
-
Materials:
-
This compound powder
-
DMSO
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a 20% SBE-β-CD solution in saline by dissolving 2 g of SBE-β-CD powder in 10 mL of saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution and mix thoroughly.[9]
-
In Vivo Administration Protocol (General)
This protocol provides a general workflow for the intraperitoneal administration of this compound to rodents. Specific parameters such as dosage, timing of administration, and behavioral assessments should be adapted based on the experimental model and study objectives.
-
Materials:
-
Prepared this compound solution in the chosen vehicle
-
Appropriate size syringes and needles (e.g., 25-27 gauge for i.p. injection)
-
Experimental animals (rats or mice)
-
Animal scale
-
-
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the experimental environment for at least 30 minutes before any procedures.
-
Dosage Calculation: Weigh each animal to accurately calculate the volume of the this compound solution to be administered based on the desired mg/kg dose.
-
Administration:
-
Gently restrain the animal.
-
For intraperitoneal (i.p.) injection, lift the animal's hindquarters and inject into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
-
Post-Administration Monitoring: Observe the animals for any adverse reactions immediately following the injection.
-
Behavioral/Physiological Assessment: Conduct the planned behavioral tests or physiological measurements at the predetermined time points post-administration. The onset and duration of this compound's effects can vary depending on the model and dosage.[6][8]
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound on the TRPV1 signaling pathway.
Experimental Workflow
Caption: General experimental workflow for in vivo studies using this compound.
References
- 1. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. SB366791, a TRPV1 antagonist, potentiates analgesic effects of systemic morphine in a murine model of bone cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of an intrathecal TRPV1 antagonist, SB366791, on morphine-induced itch, body temperature, and antinociception in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for SB-366791 in a Mouse Model of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SB-366791, a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, in a mouse model of neuropathic pain. The protocols detailed below cover the induction of neuropathic pain via Chronic Constriction Injury (CCI), preparation and administration of this compound, and behavioral assessments for mechanical allodynia and thermal hyperalgesia.
Introduction to this compound and its Role in Neuropathic Pain
Neuropathic pain is a chronic and debilitating condition arising from damage or dysfunction of the somatosensory nervous system. The TRPV1 receptor, a non-selective cation channel predominantly expressed in primary sensory neurons, is a key player in the detection and modulation of noxious stimuli, including heat and inflammatory mediators.[1][2][3] In neuropathic pain states, TRPV1 expression and sensitization are often upregulated in dorsal root ganglion (DRG) neurons, contributing to peripheral and central sensitization and the manifestation of pain hypersensitivity.[1][2]
This compound is a potent and selective antagonist of the TRPV1 receptor. By blocking the activation of TRPV1, this compound has been shown to alleviate pain-related behaviors in various preclinical models of pain.[4][5][6] Its mechanism of action involves the inhibition of glutamatergic synaptic transmission in the spinal dorsal horn and may influence downstream signaling cascades such as the PI3K/AKT/mTOR pathway, which are implicated in the maintenance of chronic pain.[5]
Quantitative Data Summary
The following table summarizes doses of this compound that have been used in various mouse models of pain, providing a reference for dose selection in a neuropathic pain study.
| Pain Model | Administration Route | Effective Dose Range | Observed Effect |
| Bone Cancer Pain | Intraperitoneal (i.p.) | 0.3 - 1.0 mg/kg | Reduced spontaneous flinching. A sub-analgesic dose of 0.1 mg/kg potentiated morphine's analgesic effects.[7] |
| Chronic Postoperative Pain | Intrathecal (i.t.) | 2.87 µg/5 µL - 28.7 µg/5 µL | Dose-dependent prevention of mechanical nociceptive responses.[5] |
| Paclitaxel-Induced Neuropathic Pain | Intraperitoneal (i.p.) | Not specified, but attenuated capsaicin-induced nociception at 8 µg/20 µl (intraplantar) | Attenuated tactile allodynia.[8] |
| Morphine-Induced Itch | Intrathecal (i.t.) | 0.01 - 0.1 nmol | Dose-dependently reduced scratching behavior without affecting morphine-induced antinociception.[4][9][10] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Vehicle Preparation:
-
For Intraperitoneal (i.p.) Injection: A common vehicle is 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in sterile saline. Alternatively, a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.
-
For Intrathecal (i.t.) Injection: this compound can be diluted in 0.9% sterile saline containing 1% DMSO.[5]
This compound Solution Preparation:
-
Prepare the desired vehicle under sterile conditions.
-
Weigh the required amount of this compound powder.
-
If using a vehicle with DMSO, first dissolve the this compound in a small volume of DMSO.
-
Gradually add the remaining vehicle components while vortexing or sonicating to ensure complete dissolution.
-
The final solution should be clear. If precipitation occurs, gentle warming and further sonication may be necessary.
-
Prepare fresh on the day of the experiment.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Mice
This surgical procedure induces a peripheral mononeuropathy that results in robust and persistent pain hypersensitivity.[11][12][13]
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical scissors, forceps, and wound clips or sutures
-
4-0 or 5-0 chromic gut or silk sutures
-
Stereomicroscope (optional but recommended)
-
Heating pad to maintain body temperature
-
Antiseptic solution (e.g., povidone-iodine)
-
Post-operative analgesia (as per institutional guidelines, though often omitted in this model to avoid confounding results)
Procedure:
-
Anesthetize the mouse and ensure a proper level of anesthesia is maintained throughout the surgery.
-
Shave and disinfect the skin on the lateral surface of the mid-thigh of one hind limb.
-
Make a small skin incision (approximately 1 cm) parallel to the femur.
-
Bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Proximal to the nerve's trifurcation, place three loose ligatures around the sciatic nerve with about 1 mm spacing between them.
-
Tighten the ligatures until a slight twitch in the hind paw is observed or until there is a brief constriction of the nerve. The goal is to impede epineural blood flow without arresting it.
-
Close the muscle layer with sutures and the skin with wound clips or sutures.
-
Allow the mouse to recover on a heating pad until ambulatory.
-
House the animals individually or in small groups with easily accessible food and water.
-
Monitor the animals daily for signs of distress and wound healing.
-
Behavioral testing can typically commence 3-7 days post-surgery, once the neuropathic pain phenotype is established.
Assessment of Mechanical Allodynia: Von Frey Test
This test measures the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
A set of calibrated von Frey filaments
-
Elevated wire mesh platform
-
Plexiglas enclosures for each mouse
Procedure:
-
Place the mice in the individual Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 30-60 minutes.
-
Begin testing once the mice are calm and not actively exploring.
-
Apply a von Frey filament to the plantar surface of the hind paw (ipsilateral to the nerve injury) with enough force to cause the filament to bend.
-
Hold the filament in place for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold. Start with a mid-range filament (e.g., 0.4 g). If there is no response, use the next filament of increasing force. If there is a response, use the next filament of decreasing force.
-
The pattern of responses is used to calculate the 50% withdrawal threshold using a validated formula or software.
-
Administer this compound or vehicle and repeat the von Frey test at specified time points post-dosing.
Assessment of Thermal Hyperalgesia: Hargreaves Test
This test measures the latency of paw withdrawal from a radiant heat source.[14]
Materials:
-
Hargreaves apparatus (plantar test)
-
Plexiglas enclosures
Procedure:
-
Place the mice in the individual Plexiglas enclosures on the glass surface of the Hargreaves apparatus and allow them to acclimate for at least 15-20 minutes.
-
Position the radiant heat source under the plantar surface of the hind paw to be tested.
-
Activate the heat source, which will start a timer.
-
The timer will automatically stop when the mouse withdraws its paw.
-
A cut-off time (typically 20-30 seconds) should be set to prevent tissue damage.
-
Record the paw withdrawal latency. A decrease in latency compared to baseline or sham-operated animals indicates thermal hyperalgesia.
-
Take at least three measurements per paw, with a minimum of 5 minutes between each measurement.
-
Administer this compound or vehicle and repeat the Hargreaves test at specified time points post-dosing.
Visualizations
Caption: Experimental workflow for evaluating this compound in a mouse CCI model.
Caption: Simplified TRPV1 signaling pathway in neuropathic pain and inhibition by this compound.
References
- 1. The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baicalin prevents the up‐regulation of TRPV1 in dorsal root ganglion and attenuates chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Effects of an intrathecal TRPV1 antagonist, SB366791, on morphine-induced itch, body temperature, and antinociception in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Peripherally injected canabidiol reduces neuropathic pain in mice: Role of the 5-HT1A and TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SB366791, a TRPV1 antagonist, potentiates analgesic effects of systemic morphine in a murine model of bone cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Effects of an intrathecal TRPV1 antagonist, SB366791, on morphine-induced itch, body temperature, and antinociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Behavior of neuropathic pain in mice following chronic constriction injury comparing silk and catgut ligatures | Semantic Scholar [semanticscholar.org]
- 13. Behavior of neuropathic pain in mice following chronic constriction injury comparing silk and catgut ligatures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Keratinocyte–TRPV1 sensory neuron interactions in a genetically controllable mouse model of chronic neuropathic itch - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of SB-366791 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
SB-366791 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the capsaicin receptor.[1][2][3] This non-selective cation channel is a key player in the detection of noxious stimuli, including heat, protons, and capsaicin.[2][4] Due to its role in pain and inflammation pathways, TRPV1 is a significant target in drug discovery, and this compound serves as a critical tool for studying its function.[1][2] Accurate and consistent preparation of this compound stock solutions is paramount for reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to the compound's high solubility in it.[1][5][6][7]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate calculations when preparing stock solutions.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄ClNO₂ | [1][6][8][9] |
| Molecular Weight | 287.74 g/mol | [1][6][8] |
| Appearance | White to off-white solid | [1][8] |
| Purity | >99% | [6] |
| Solubility in DMSO | ≥100 mg/mL (347.54 mM) | [1] |
Stock Solution Preparation
The following table provides the required mass of this compound to prepare stock solutions of various common concentrations.
| Target Concentration | Volume of DMSO | Mass of this compound Required |
| 1 mM | 1 mL | 0.2877 mg |
| 5 mM | 1 mL | 1.4385 mg |
| 10 mM | 1 mL | 2.877 mg |
| 50 mM | 1 mL | 14.385 mg |
| 100 mM | 1 mL | 28.77 mg |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Preparation: Ensure all equipment is clean and calibrated. Work in a well-ventilated area or a chemical fume hood.
-
Weighing this compound: Tare a clean microcentrifuge tube or vial on the analytical balance. Carefully weigh 2.88 mg of this compound powder into the tube.
-
Adding DMSO: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Close the tube securely and vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[8] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1][7] The solid powder form of this compound should be stored at -20°C and is stable for at least three years.[8]
Quality Control
It is crucial to use high-purity reagents and calibrated equipment to ensure the accuracy of the stock solution concentration. The use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact the solubility of the compound.[1]
Safety Precautions
This compound is a bioactive compound. Standard laboratory safety practices should be followed. Wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling the compound and its solutions.
Diagrams
Caption: Workflow for preparing this compound stock solution in DMSO.
Caption: this compound mechanism of action on the TRPV1 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound, TRPV1 antagonist (CAS 472981-92-3) | Abcam [abcam.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 9. caymanchem.com [caymanchem.com]
Application Notes and Protocols for SB-366791 in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-366791 is a potent and selective competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin receptor.[1] TRPV1 is a non-selective cation channel predominantly expressed in primary sensory neurons and is a key player in the detection and transduction of noxious stimuli, including heat, protons (acidic conditions), and capsaicin.[1] As a result, TRPV1 has emerged as a significant target for the development of novel analgesics. This compound has been instrumental in elucidating the physiological and pathophysiological roles of TRPV1.[2][3] These application notes provide detailed protocols for the use of this compound in patch-clamp electrophysiology experiments to characterize its inhibitory effects on TRPV1 channels.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory effects of this compound on TRPV1 channels from various studies.
Table 1: Inhibitory Potency of this compound on TRPV1 Channels
| Parameter | Value | Cell Type | Activating Stimulus | Reference |
| IC₅₀ | 5.7 nM | Recombinant | Capsaicin | [4] |
| IC₅₀ | 21 ± 6 nM | hTRPV1-HEK293 | Low pH | [2] |
| IC₅₀ | 651.9 nM | Cultured Trigeminal Ganglion Neurons | Capsaicin-induced Ca²⁺ influx | [5] |
| pA₂ | 7.71 | hTRPV1 | Capsaicin | [1] |
Table 2: Effective Concentrations of this compound in Electrophysiology Studies
| Concentration | Experimental Model | Observed Effect | Reference |
| 10 µM | hTRPV1-HEK293 cells | Complete inhibition of capsaicin-activated currents | |
| 10 µM | Rat Dorsal Root Ganglion Neurons | Attenuated the reduction in Na⁺ currents induced by capsaicin | [6] |
| 30 µM | Rat Spinal Dorsal Horn | Inhibited glutamatergic synaptic transmission in a model of peripheral inflammation | [3] |
Experimental Protocols
This section provides a detailed protocol for investigating the inhibitory effects of this compound on capsaicin-activated TRPV1 currents in cultured dorsal root ganglion (DRG) neurons using whole-cell patch-clamp electrophysiology. This protocol can be adapted for other cell types expressing TRPV1, such as HEK293 cells.
Protocol 1: Whole-Cell Patch-Clamp Recording of Capsaicin-Activated Currents in Cultured DRG Neurons
1. Cell Culture:
-
Isolate DRG neurons from rodents following established and ethically approved protocols.[7][8][9]
-
Plate dissociated neurons on poly-D-lysine/laminin-coated glass coverslips.
-
Culture neurons in a suitable medium (e.g., Neurobasal-A medium supplemented with B-27, GlutaMAX, and nerve growth factor) for 24-48 hours before recording.[9]
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.[9]
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.[9]
-
Agonist Stock Solution: Prepare a 10 mM stock solution of capsaicin in DMSO. Dilute to a final working concentration (e.g., 1 µM) in the extracellular solution on the day of the experiment.
-
Antagonist Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Dilute to the desired final concentrations (e.g., 10 nM - 10 µM) in the extracellular solution.
3. Electrophysiological Recording:
-
Transfer a coverslip with cultured DRG neurons to the recording chamber on an inverted microscope.
-
Continuously perfuse the chamber with the extracellular solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a gigaohm seal (>1 GΩ) between the patch pipette and the membrane of a selected neuron.
-
Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV.
-
Record whole-cell currents using a patch-clamp amplifier and appropriate data acquisition software.
4. Experimental Procedure to Test this compound Inhibition:
-
Obtain a stable whole-cell recording.
-
Apply the extracellular solution containing the vehicle (e.g., 0.1% DMSO) to establish a baseline current.
-
Apply the extracellular solution containing a known concentration of capsaicin (e.g., 1 µM) to activate TRPV1 and record the inward current.
-
Wash out the capsaicin with the extracellular solution until the current returns to baseline.
-
Pre-incubate the neuron with the extracellular solution containing the desired concentration of this compound for 2-5 minutes.
-
Co-apply the extracellular solution containing both this compound and capsaicin.
-
Record the inward current and compare the amplitude to the current evoked by capsaicin alone.
-
To determine the IC₅₀, repeat steps 5-7 with a range of this compound concentrations.
Mandatory Visualizations
TRPV1 Signaling Pathway
Caption: TRPV1 channel activation by various stimuli and its inhibition by this compound.
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: Step-by-step workflow for a patch-clamp experiment investigating this compound.
References
- 1. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human TRPV1 structure and inhibition by the analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV1 antagonist, this compound, inhibits glutamatergic synaptic transmission in rat spinal dorsal horn following peripheral inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Capsaicin indirectly suppresses voltage-gated Na+ currents through TRPV1 in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for SB-366791 in Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-366791 is a potent, selective, and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the vanilloid receptor 1.[1][2][3] TRPV1 is a non-selective cation channel predominantly expressed in peripheral sensory neurons and is a key player in the detection of noxious stimuli such as capsaicin, heat, and acidic conditions.[1] As an integrator of pain signals, TRPV1 is a significant target for the development of analgesic drugs.[4] this compound offers a valuable tool for studying the physiological roles of TRPV1 due to its high potency and improved selectivity profile compared to other antagonists like capsazepine.[1] These application notes provide a comprehensive guide for utilizing this compound in calcium imaging assays to investigate TRPV1 channel activity.
Mechanism of Action
This compound functions as a competitive antagonist at the TRPV1 receptor.[1][3] This means it binds to the same site as agonists like capsaicin, preventing the channel from opening and thereby inhibiting the influx of cations, including calcium (Ca²⁺).[5][6] The activation of TRPV1 by an agonist leads to a rapid increase in intracellular calcium concentration, which can be monitored using fluorescent calcium indicators.[7][8] By blocking this influx, this compound effectively reduces the cellular response to TRPV1 agonists. Recent structural studies have revealed that this compound binds to the vanilloid binding pocket of the human TRPV1 channel, acting as an allosteric inhibitor that stabilizes the closed conformation of the channel.[6][9][10]
Quantitative Data Summary
The potency of this compound has been determined in various in vitro assays. The following table summarizes key quantitative data for its activity against the TRPV1 receptor.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC₅₀ | 5.7 nM | hTRPV1 expressed in CHO or HEK293 cells | [2] |
| IC₅₀ | 651.9 nM (0.65 µM) | Capsaicin-induced Ca²⁺ influx in cultured rat trigeminal ganglion cells | [11][12] |
| IC₅₀ | 0.7 µM | Capsaicin-evoked Ca²⁺ influx in cultured trigeminal ganglion neurons | [13] |
| IC₅₀ | 0.021 µM | Inhibition of proton (pH 5)-induced currents in hTRPV1-expressing HEK 293 cells | [6] |
| pA₂ | 7.71 | Schild analysis for competitive antagonism at hTRPV1 | [1][3] |
| pKь | 7.74 ± 0.08 | FLIPR-based Ca²⁺ assay with capsaicin as the agonist | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TRPV1 signaling pathway and the experimental workflow for a calcium imaging assay using this compound.
TRPV1 signaling pathway and inhibition by this compound.
Experimental workflow for a calcium imaging assay.
Experimental Protocols
This section provides a detailed methodology for conducting a calcium imaging assay to determine the inhibitory effect of this compound on TRPV1 activation. This protocol is designed for use with a fluorescence microplate reader (e.g., FLIPR) but can be adapted for fluorescence microscopy.
Materials and Reagents:
-
Cells: HEK293 cells stably expressing human TRPV1 (hTRPV1).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or Fluo-8 AM.
-
Probenecid: An anion-exchange inhibitor to prevent dye leakage.
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM).[3]
-
TRPV1 Agonist: Capsaicin. Prepare a stock solution in DMSO.
-
Plates: Black, clear-bottom 96-well microplates.
Protocol:
-
Cell Culture and Plating:
-
Culture HEK293-hTRPV1 cells in T-75 flasks at 37°C in a humidified 5% CO₂ incubator.
-
When cells reach 80-90% confluency, detach them using trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and seed them into black, clear-bottom 96-well microplates at a density of 40,000-50,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24-48 hours to allow for cell attachment and formation of a monolayer.
-
-
Preparation of Reagents:
-
Dye Loading Solution: Prepare a 2X Fluo-4 AM loading solution in Assay Buffer. For example, add Fluo-4 AM stock and Probenecid stock to the Assay Buffer to achieve final concentrations of approximately 2-4 µM Fluo-4 AM and 2.5 mM Probenecid.
-
Compound Plates:
-
Antagonist Plate: Prepare a serial dilution of this compound in Assay Buffer in a separate 96-well plate. A typical 8-point dose-response curve might range from 1 nM to 10 µM final concentration. Include a vehicle control (DMSO at the same final concentration).
-
Agonist Plate: Prepare the TRPV1 agonist (e.g., capsaicin) at a concentration that elicits a submaximal response (e.g., EC₈₀) in Assay Buffer.
-
-
-
Calcium Imaging Assay Procedure:
-
Dye Loading:
-
Remove the culture medium from the cell plate.
-
Add 50 µL of the 2X Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye.
-
Add a final volume of 100 µL of Assay Buffer to each well.
-
-
Fluorescence Measurement:
-
Place the cell plate and the compound plates into the fluorescence microplate reader.
-
Set the instrument to excite at ~488 nm and measure emission at ~525 nm.
-
Antagonist Pre-incubation: Program the instrument to add a specific volume (e.g., 25 µL) from the antagonist plate to the cell plate. Incubate for a predetermined time (e.g., 15-30 minutes) to allow this compound to bind to the receptors.
-
Baseline Reading: Record a baseline fluorescence reading for 10-20 seconds.
-
Agonist Addition: Program the instrument to automatically add a specific volume (e.g., 25 µL) from the agonist plate to the cell plate.
-
Signal Recording: Immediately after agonist addition, continuously record the fluorescence signal for at least 120-180 seconds to capture the peak calcium response.
-
-
-
Data Analysis:
-
Export the fluorescence data over time for each well.
-
Normalize the data by calculating the change in fluorescence (ΔF) from the baseline (F₀) and expressing it as a ratio (ΔF/F₀).
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the agonist-induced response.
-
Conclusion
This compound is a highly valuable pharmacological tool for the investigation of TRPV1 channel function. Its potency and selectivity make it ideal for use in in vitro assays, such as calcium imaging, to screen for novel TRPV1 modulators and to dissect the role of TRPV1 in various physiological and pathological processes. The protocols and data presented here provide a solid foundation for researchers to effectively utilize this compound in their studies.
References
- 1. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 5. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Human TRPV1 structure and inhibition by the analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Intrathecal SB-366791 Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-366791 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel primarily expressed in sensory neurons.[1][2] The TRPV1 receptor plays a crucial role in the detection and modulation of noxious stimuli, including heat, capsaicin, and acidic conditions.[1][2] As a competitive antagonist, this compound binds to the vanilloid binding site on the TRPV1 receptor, thereby inhibiting its activation.[2] This inhibitory action makes this compound a valuable tool for investigating the physiological and pathological roles of TRPV1, particularly in pain and inflammation research.[1][3] Intrathecal administration allows for the direct delivery of this compound to the spinal cord, targeting the central terminals of primary afferent neurons and enabling the study of its effects on spinal nociceptive processing.
Data Presentation
In Vitro Activity of this compound
| Parameter | Species | Assay | Value | Reference |
| IC50 | Human | Capsaicin-induced Ca2+ influx | 5.7 nM | [1] |
| pKb | Human | FLIPR-based Ca2+-assay (vs. capsaicin) | 7.74 ± 0.08 | [2] |
| pA2 | Human | Schild analysis | 7.71 | [2] |
| IC50 | Rat | Capsaicin-evoked Ca2+ influx (trigeminal ganglion neurons) | 0.7 µM (700 nM) | [4] |
| IC50 | Rat | Capsaicin-induced Ca2+ influx (trigeminal ganglion cells) | 651.9 nM | [3] |
In Vivo Intrathecal Administration of this compound
| Species | Dose | Injection Volume | Observed Effect | Reference |
| Rat | Not specified | 10 µl | Suppressed tolerance to the analgesic effects of chronic morphine | [4] |
| Mouse | 0.01, 0.03, 0.1 nmol | Not specified | Dose-dependently reduced morphine-induced scratching behavior | [5][6] |
| Mouse | 0.1 nmol | Not specified | Did not produce thermal antinociceptive effects on its own | [5] |
| Mouse | 0.1 nmol (with 0.3 nmol morphine) | Not specified | Did not significantly alter morphine-induced antinociception | [5] |
Experimental Protocols
Signaling Pathway of TRPV1 and Inhibition by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Effects of an intrathecal TRPV1 antagonist, SB366791, on morphine-induced itch, body temperature, and antinociception in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
Application of SB-366791 in Trigeminal Ganglion Neuron Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-366791 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the capsaicin receptor.[1] This channel plays a crucial role in the detection and transduction of nociceptive stimuli, including noxious heat and inflammatory mediators, making it a key target in pain research.[2][3] In the trigeminal ganglion, which contains the cell bodies of sensory neurons innervating the face and head, TRPV1 is highly expressed in a subpopulation of nociceptive neurons. Activation of these neurons is implicated in various pain conditions, including migraine and neuropathic pain.
These application notes provide a comprehensive overview of the use of this compound in primary cultures of trigeminal ganglion neurons. The document includes detailed protocols for cell culture, antagonist application, and functional assays, as well as a summary of key quantitative data and a visualization of the relevant signaling pathway.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Rat Trigeminal Ganglion Neurons
| Parameter | Value | Experimental Context | Reference |
| IC50 | 651.9 nM | Inhibition of capsaicin-induced Ca2+ influx | [2][4] |
| Concentration Range for Inhibition | 0.5 - 10 µM | Dose-dependent decrease in capsaicin-induced Ca2+ influx | [2][4] |
| Effective Antagonist Concentration | 10 µM | Complete inhibition of 1 µM capsaicin-activated hTRPV1 | [5] |
Table 2: Recommended Working Concentrations for In Vitro Experiments
| Application | This compound Concentration | Capsaicin (Agonist) Concentration | Notes |
| Calcium Imaging | 1 - 10 µM | 100 nM - 1 µM | Pre-incubation with this compound is recommended before capsaicin application. |
| Whole-Cell Patch Clamp | 10 µM | 1 µM | Effective for studying the inhibition of capsaicin-induced currents. |
Experimental Protocols
Primary Culture of Rat Trigeminal Ganglion Neurons
This protocol is adapted from established methods for isolating and culturing primary trigeminal ganglion neurons.
Materials:
-
E18-E21 Sprague-Dawley rat embryos or neonatal rats (P1-P3)
-
Leibovitz's L-15 medium
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type I
-
Trypsin-EDTA
-
Poly-D-lysine or Poly-L-ornithine
-
Laminin
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Nerve Growth Factor (NGF)
Procedure:
-
Dissection: Euthanize pregnant rat or neonatal pups according to approved institutional protocols. Dissect the trigeminal ganglia and place them in ice-cold L-15 medium.
-
Enzymatic Digestion: Transfer the ganglia to a tube containing DMEM with 0.25% Collagenase Type I and incubate at 37°C for 60-90 minutes. Subsequently, incubate in 0.25% Trypsin-EDTA at 37°C for 5-10 minutes.
-
Mechanical Dissociation: Gently triturate the ganglia using fire-polished Pasteur pipettes of decreasing tip diameter until a single-cell suspension is obtained.
-
Plating: Plate the dissociated neurons onto coverslips or culture dishes pre-coated with poly-D-lysine (50 µg/mL) and laminin (10 µg/mL).
-
Culture: Maintain the neurons in Neurobasal medium supplemented with B-27, GlutaMAX, Penicillin-Streptomycin, and 50 ng/mL NGF. Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Maintenance: Change half of the medium every 2-3 days. Neurons are typically ready for experiments within 24-72 hours post-plating.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, dissolve 2.88 mg of this compound (MW: 287.75 g/mol ) in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Calcium Imaging Assay for TRPV1 Antagonism
This protocol describes how to measure the inhibitory effect of this compound on capsaicin-induced calcium influx in cultured trigeminal ganglion neurons.
Materials:
-
Cultured trigeminal ganglion neurons on glass coverslips
-
Fura-2 AM or Fluo-4 AM calcium indicator
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
This compound stock solution
-
Capsaicin stock solution (in ethanol or DMSO)
-
Fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4).
Procedure:
-
Dye Loading: Incubate the cultured neurons with 2-5 µM Fura-2 AM or Fluo-4 AM in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells with fresh HBSS three times to remove excess dye.
-
Baseline Measurement: Acquire a stable baseline fluorescence signal for 1-2 minutes.
-
Antagonist Application: Perfuse the cells with HBSS containing the desired concentration of this compound (e.g., 1-10 µM). Incubate for 5-10 minutes.
-
Agonist Application: While continuing to record, apply HBSS containing both this compound and capsaicin (e.g., 100 nM - 1 µM).
-
Data Analysis: Measure the change in intracellular calcium concentration or fluorescence intensity in response to capsaicin in the presence and absence of this compound. The inhibitory effect of this compound can be quantified by comparing the peak responses.
Whole-Cell Patch Clamp Electrophysiology
This protocol outlines the procedure for recording capsaicin-evoked currents and their inhibition by this compound in trigeminal ganglion neurons.
Materials:
-
Cultured trigeminal ganglion neurons
-
Patch clamp setup (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (e.g., HBSS)
-
Internal solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg, 0.2 GTP-Na, pH 7.3 with KOH.
-
This compound stock solution
-
Capsaicin stock solution
Procedure:
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Cell Selection: Identify a healthy neuron with a smooth membrane.
-
Seal Formation: Obtain a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Baseline Recording: Record baseline membrane currents in voltage-clamp mode (holding potential -60 mV).
-
Antagonist Application: Perfuse the neuron with the external solution containing this compound (e.g., 10 µM) for 2-5 minutes.
-
Agonist Application: Co-apply capsaicin (e.g., 1 µM) with this compound and record the evoked current.
-
Data Analysis: Measure the peak amplitude of the capsaicin-evoked current in the presence and absence of this compound to determine the extent of inhibition.
Mandatory Visualizations
Signaling Pathway of TRPV1 Activation and Inhibition by this compound
Caption: TRPV1 activation by capsaicin and its inhibition by this compound.
Experimental Workflow for Calcium Imaging
Caption: Workflow for assessing this compound efficacy using calcium imaging.
Logical Relationship of TRPV1 Antagonism in Pain Research
Caption: The role of this compound in blocking nociceptive signaling.
References
- 1. SB 366791 | TRPV Channels | Tocris Bioscience [tocris.com]
- 2. TRPV1 Recapitulates Native Capsaicin Receptor in Sensory Neurons in Association with Fas-Associated Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for SB-366791 in a FLIPR-Based Ca2+ Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in sensory neurons.[1] It functions as a key integrator of noxious stimuli, including high temperatures (>42°C), acidic conditions, and pungent compounds like capsaicin.[2][3] Activation of TRPV1 leads to an influx of cations, primarily Ca2+, which depolarizes the neuron and initiates pain signals.[2][4] Consequently, TRPV1 has emerged as a significant therapeutic target for the development of novel analgesics.[2]
SB-366791 is a potent and selective competitive antagonist of the TRPV1 receptor. It effectively blocks the activation of the channel by various stimuli, including capsaicin and noxious heat. This document provides detailed application notes and protocols for utilizing this compound in a Fluorometric Imaging Plate Reader (FLIPR)-based intracellular calcium (Ca2+) assay, a common high-throughput screening method for identifying and characterizing modulators of ion channels like TRPV1.
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at the vanilloid binding site on the TRPV1 channel, preventing agonists like capsaicin from binding and activating the channel. This inhibition blocks the influx of extracellular Ca2+ into the cell, thereby preventing the downstream signaling cascade associated with pain perception.
The activation of TRPV1 by an agonist such as capsaicin leads to a conformational change in the channel, opening its pore and allowing the influx of cations, most notably Ca2+.[4] This rise in intracellular Ca2+ acts as a second messenger, triggering various downstream signaling pathways that ultimately lead to the sensation of pain and neurogenic inflammation.[2][4] The FLIPR assay quantifies this Ca2+ influx using a fluorescent indicator dye.
Figure 1: TRPV1 signaling and antagonism by this compound.
Data Presentation: Quantitative Analysis of TRPV1 Modulators
The following tables summarize key quantitative data for this compound and other common TRPV1 modulators obtained from FLIPR-based Ca2+ assays and other methods.
Table 1: Antagonist Potency (IC50) at TRPV1 Receptors
| Compound | Cell Line | Agonist (Concentration) | Assay Method | IC50 Value | Reference(s) |
|---|---|---|---|---|---|
| This compound | hTRPV1-CHO | Capsaicin | FLIPR (Fluo-3) | 270 nM | [5] |
| This compound | rTRPV1-HEK293 | Capsaicin (1.0 µM) | Ca2+ Influx | 3700 nM | [6][7] |
| This compound | Cultured Rat Trigeminal Ganglion | Capsaicin | Ca2+ Influx | 651.9 nM | [8] |
| Capsazepine | hTRPV1-HEK293 | Capsaicin (EC80) | FLIPR (Calcium 5) | ~1051 nM | [3] |
| Capsazepine | Odontoblast-like cells | Capsaicin | Fluorescence Intensity | 20.95 µM | [9] |
| Capsazepine | General | Not Specified | Not Specified | 562 nM |[10] |
Table 2: Agonist Potency (EC50) at TRPV1 Receptors
| Compound | Cell Line | Assay Method | EC50 Value | Reference(s) |
|---|---|---|---|---|
| Capsaicin | hTRPV1-HEK293 | FLIPR (Calcium 5) | 2.7 nM | [3] |
| Capsaicin | hTRPV1-HEK293 | Patch Clamp | 7.97 nM | [3] |
| Capsaicin | mTRPV1-CHO | Patch Clamp | 2.2 µM | [11] |
| Capsaicin | mTRPV1-HEK293 | Patch Clamp | 0.21 µM |[12] |
Experimental Protocols
Protocol 1: High-Throughput Screening for TRPV1 Antagonists using this compound as a Control
This protocol outlines a method for screening potential TRPV1 antagonists in a 384-well format using a FLIPR system.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1 (hTRPV1).
-
Culture Medium: DMEM/F12, 10% FBS, 0.5 mg/mL G418.[3]
-
Assay Plate: 384-well black, clear-bottom, poly-D-lysine coated microplates.[3]
-
FLIPR Calcium Assay Kit: E.g., FLIPR Calcium 5 or Calcium 6 Assay Kit (Molecular Devices).[2]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.[13]
-
Test Compounds: Serial dilutions of compounds to be tested.
-
Positive Control Antagonist: this compound (e.g., 10-point, 3-fold serial dilution starting from 10 µM).
-
Agonist: Capsaicin, prepared at a concentration that elicits ~80% of the maximal response (EC80), determined from a prior agonist dose-response experiment.[3]
Figure 2: Experimental workflow for the TRPV1 antagonist assay.
Procedure:
-
Cell Plating (Day 1):
-
Culture hTRPV1-expressing cells to 80-90% confluency.
-
Detach cells using Trypsin-EDTA and resuspend in fresh culture medium.[2]
-
Seed cells into 384-well poly-D-lysine coated plates at a density of 10,000 - 20,000 cells per well in 25 µL of culture medium.[3]
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.[3]
-
-
Dye Loading (Day 2):
-
Prepare the FLIPR Calcium Assay Kit dye loading buffer according to the manufacturer's instructions. This typically involves dissolving the dye component in the provided assay buffer.[14]
-
Add an equal volume of the dye loading buffer to each well of the cell plate (e.g., 25 µL). This is a "no-wash" procedure.[15]
-
Incubate the plate for 1-2 hours at 37°C, 5% CO2.[15]
-
-
Compound and Agonist Plate Preparation (During Dye Incubation):
-
Prepare serial dilutions of this compound, test compounds, and a fixed concentration of capsaicin (EC80) in assay buffer in a separate 384-well plate (the "compound plate").
-
-
FLIPR Assay Measurement:
-
Set up the FLIPR instrument with the appropriate parameters (see Table 3).
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.[13]
-
First Addition: The instrument adds the antagonist solution (this compound or test compound) to the cell plate.
-
Incubate for a predefined period (e.g., 5-15 minutes) to allow the antagonist to bind to the receptor.[13]
-
Second Addition: The instrument adds the capsaicin (agonist) solution to all wells to stimulate the TRPV1 channels.
-
Continue recording the fluorescence intensity for 2-3 minutes to capture the peak Ca2+ influx.[13]
-
Table 3: Typical FLIPR Tetra® Instrument Settings for Calcium 6 Assay
| Parameter | 384-well Plate Setting |
|---|---|
| Excitation Filter (nm) | 470-495 |
| Emission Filter (nm) | 515-575 |
| LED Intensity (%) | 50 |
| Exposure Time (s) | 0.4 - 0.8 |
| Addition Height (µL) | 35-45 |
| Addition Speed (µL/sec) | 30-40 |
Note: These settings are a general guideline and should be optimized for the specific cell line and instrument used.[15]
Data Analysis
-
Calculate Response: The fluorescence signal is typically measured as Relative Fluorescence Units (RFU). The response is calculated as the maximum RFU value minus the baseline RFU value for each well.[3]
-
Normalization:
-
The response in wells with the antagonist is normalized to control wells.
-
0% Inhibition (Positive Control): Wells treated with vehicle (e.g., DMSO) followed by capsaicin.
-
100% Inhibition (Negative Control): Wells treated with a saturating concentration of this compound followed by capsaicin.
-
-
IC50 Calculation:
-
Plot the normalized response (% inhibition) against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation using software such as GraphPad Prism to determine the IC50 value, which is the concentration of the antagonist that produces 50% of the maximal inhibition.[3]
-
Figure 3: Data analysis workflow for determining antagonist IC₅₀.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Window / Weak Response | - Low receptor expression level.- Cells are not healthy or are over-confluent.- Suboptimal dye loading (time or temperature).- Low agonist concentration. | - Use a cell line with higher TRPV1 expression.- Ensure optimal cell plating density and health.- Optimize dye incubation time (1-2 hours) and temperature (37°C or room temp).- Confirm agonist (capsaicin) is at an appropriate concentration (e.g., EC80). |
| High Well-to-Well Variation | - Uneven cell plating.- Cell lifting during dye loading or compound addition.- Inconsistent liquid handling. | - Ensure a homogenous cell suspension before plating.- Use coated plates (e.g., poly-D-lysine) to improve cell adherence.- Optimize FLIPR addition speed and height to be less disruptive.[16] |
| Fluorescence Drop Upon Compound Addition | - Autofluorescence or quenching properties of the test compound.- Cell disturbance or lifting due to addition speed. | - Test compound for fluorescence properties separately.- Reduce the pipetting speed during compound addition on the FLIPR.[16] |
| High Background Fluorescence | - Incomplete dye de-esterification.- Dye leakage from cells.- Media components interfering with fluorescence. | - Ensure proper dye incubation time.- If using a cell line with anion transporters (e.g., some CHO cells), consider adding probenecid to the loading buffer as per kit instructions.[15] |
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. moleculardevices.com [moleculardevices.com]
- 4. TRPV1: Receptor structure, activation, modulation and role in neuro-immune interactions and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Capsazepine antagonizes TRPV1 activation induced by thermal and osmotic stimuli in human odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Capsazepine | TRP/TRPV Channel | Apoptosis | TargetMol [targetmol.com]
- 11. Voltage-Dependent Interaction of Capsaicine and Protons on TRPV1-Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Capsaicin and Proton Differently Modulate Activation Kinetics of Mouse Transient Receptor Potential Vanilloid-1 Channel Induced by Depolarization [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. moleculardevices.com [moleculardevices.com]
- 15. moleculardevices.com [moleculardevices.com]
- 16. Troubleshooting Guide - Molecular Devices FLIPR Tetra User Manual [Page 176] | ManualsLib [manualslib.com]
Application Notes and Protocols: SB-366791 for Inhibiting Capsaicin-Induced Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-366791 is a potent, selective, and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the capsaicin receptor.[1][2] This non-selective cation channel is a key player in the detection of noxious stimuli, including capsaicin, heat, and acidic conditions.[1][2] As a cinnamoyl derivative, this compound offers a significant improvement in selectivity compared to other common TRPV1 antagonists like capsazepine, with little to no effect on a wide array of other receptors and ion channels.[1] These characteristics make this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TRPV1, particularly in pain and inflammation research.[3][4][5]
These application notes provide an overview of this compound's mechanism of action, key experimental data, and detailed protocols for its use in inhibiting capsaicin-induced responses in both in vitro and in vivo models.
Mechanism of Action
This compound functions as a competitive antagonist at the TRPV1 receptor.[1] This means it binds to the same site as capsaicin, the vanilloid binding site, thereby preventing the channel's activation.[6] This inhibition blocks the influx of cations (primarily Ca2+) that would normally occur in response to capsaicin, thus preventing the downstream signaling events that lead to neuronal excitation and the sensation of pain and heat. Schild analysis of its activity has confirmed this competitive mechanism.[1]
Data Presentation
In Vitro Potency and Efficacy of this compound
| Assay Type | Species/Cell Line | Measured Parameter | Value | Reference |
| FLIPR-based Ca2+ Assay | Human TRPV1 | Apparent pKb | 7.74 ± 0.08 | [1] |
| Schild Analysis | Human TRPV1 | pA2 | 7.71 | [1] |
| Ca2+ Influx Assay | Cultured Rat Trigeminal Ganglion Neurons | IC50 | 651.9 nM | [5][7] |
| Ca2+ Influx Assay | Cultured Mouse Trigeminal Ganglion Neurons | IC50 | 0.7 µM | [4] |
| Substance P Release | Isolated Rat Tracheae | Effective Concentration | 100 and 500 nM | [5][7] |
| Glutamatergic Transmission | Rat Spinal Cord Slices | Effective Concentration | 30 µM | [3] |
In Vivo Efficacy of this compound
| Animal Model | Capsaicin-Induced Response | This compound Dose | Route of Administration | Outcome | Reference |
| Rat | Hypothermia, Wiping Movements, Knee Joint Vasodilation | 500 µg/kg | Intraperitoneal (i.p.) | Significant inhibition | [5][7] |
| Mouse | Nociceptive Responses (Paw) | 1 nmol | Intra-paw injection | Reduction in nociceptive responses | [4] |
| Mouse | Bone Cancer Pain | 0.1 mg/kg (with morphine) | Not specified | Potent analgesic effects | [4] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Capsaicin-Induced Calcium Influx (FLIPR Assay)
This protocol describes how to measure the inhibitory effect of this compound on capsaicin-induced calcium influx in a cell line expressing TRPV1 using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
HEK293 cells stably expressing human TRPV1 (hTRPV1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black-walled, clear-bottom cell culture plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Capsaicin stock solution (e.g., 10 mM in ethanol)
-
FLIPR instrument
Procedure:
-
Cell Plating: Seed the hTRPV1-expressing HEK293 cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the loading buffer to each well and incubate for 1 hour at 37°C.
-
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of capsaicin at a concentration that elicits a submaximal response (e.g., EC80).
-
FLIPR Assay:
-
Wash the cells to remove excess dye.
-
Place the cell plate into the FLIPR instrument.
-
Add the this compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Initiate fluorescence reading and, after establishing a baseline, add the capsaicin solution.
-
Continue to record the fluorescence intensity for several minutes.
-
-
Data Analysis:
-
Measure the peak fluorescence response after capsaicin addition.
-
Normalize the data to the response of vehicle-treated controls.
-
Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vivo Inhibition of Capsaicin-Induced Nocifensive Behavior (Paw Licking/Flinching)
This protocol outlines a method to assess the ability of this compound to inhibit capsaicin-induced pain-like behaviors in rodents.
Materials:
-
Adult male Sprague-Dawley rats or C57BL/6 mice
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]
-
Capsaicin solution (e.g., 0.1% in saline with 5% ethanol and 5% Tween-80)
-
Injection syringes (e.g., 30-gauge)
-
Observation chambers with a clear floor
-
Timer
Procedure:
-
Acclimation: Acclimate the animals to the testing environment and handling for several days before the experiment.
-
Drug Administration:
-
Capsaicin Challenge:
-
After the pretreatment period, inject a small volume (e.g., 20 µL) of capsaicin solution into the plantar surface of the hind paw.
-
-
Behavioral Observation:
-
Immediately after the capsaicin injection, place the animal in the observation chamber.
-
Record the cumulative time the animal spends licking, flinching, or lifting the injected paw over a defined period (e.g., 5-15 minutes).
-
-
Data Analysis:
-
Compare the duration of nocifensive behaviors between the vehicle-treated and this compound-treated groups.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed inhibition.
-
Selectivity Profile
This compound demonstrates high selectivity for the TRPV1 receptor. It has been profiled against a wide range of other receptors and ion channels with minimal or no activity observed.[1] Notably, unlike the less selective antagonist capsazepine, this compound does not significantly affect voltage-gated calcium channels (VGCC) or the hyperpolarization-activated current (Ih).[1] This high selectivity is crucial for attributing its pharmacological effects specifically to the inhibition of TRPV1.
Conclusion
This compound is a potent and selective TRPV1 antagonist that serves as an invaluable tool for studying the role of this channel in various physiological and pathological processes. Its well-characterized competitive mechanism of action and favorable selectivity profile make it a superior choice over less selective compounds for both in vitro and in vivo investigations of capsaicin-induced and other TRPV1-mediated responses. The protocols provided here offer a starting point for researchers to incorporate this compound into their studies of pain, inflammation, and other TRPV1-related research areas.
References
- 1. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Human TRPV1 structure and inhibition by the analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SB-366791 solubility issues and best solvents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to SB-366791, focusing on its solubility characteristics and providing troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent, selective, and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] It is widely used in research to study the role of TRPV1 in various physiological and pathological processes, including pain, inflammation, and neurogenic inflammation.
Q2: What is the primary mechanism of action of this compound?
A2: this compound functions by blocking the TRPV1 channel, thereby inhibiting the influx of cations like calcium and sodium that are triggered by various stimuli such as capsaicin, heat, and protons.[1] This antagonistic action makes it a valuable tool for investigating TRPV1-mediated signaling pathways.
Q3: What are the most common solvents for dissolving this compound?
A3: The most common and effective solvents for dissolving this compound are dimethyl sulfoxide (DMSO) and ethanol.[1][2]
Solubility Data
The solubility of this compound in common laboratory solvents is summarized in the table below. It is crucial to use this data as a starting point and to perform your own tests to confirm solubility in your specific experimental conditions.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | 28.77 - 28.8 | 100 - 100.09 | [2] |
| Ethanol | 2.88 - 2.9 | 10 - 10.08 | [2] |
| DMF | 10 | Not Specified | [3] |
| DMF:PBS (pH 7.2) (1:5) | 0.15 | Not Specified | [3] |
Note: The molecular weight of this compound is 287.75 g/mol .[1] Solubility can be affected by factors such as temperature, pH, and the purity of the compound and solvent. Sonication may be recommended to aid dissolution.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used starting concentration for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 2.8775 mg of this compound (Mass = Molarity x Volume x Molecular Weight).
-
Weigh the compound: Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of DMSO (in this case, 1 mL) to the tube.
-
Dissolve the compound: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Visual Inspection: Visually inspect the solution to ensure there are no undissolved particles. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Troubleshooting Guide: Solubility and Precipitation Issues
This guide addresses common problems researchers may face with this compound solubility and provides systematic solutions.
Q4: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?
A4: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium. Here are several steps to troubleshoot this problem:
-
Pre-warm the media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C. This can help maintain the compound's solubility.
-
Rapid mixing: Add the stock solution to the media dropwise while gently vortexing or swirling the tube. This rapid dispersion can prevent localized high concentrations that lead to precipitation.
-
Lower the final concentration: The final concentration of this compound that can be achieved in your cell culture medium without precipitation may be lower than desired. Perform a solubility test in your specific medium to determine the maximum achievable concentration.
-
Reduce the final DMSO concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%. High concentrations of DMSO can be toxic to cells and can also affect the solubility of other media components.
-
Consider serum content: The presence of serum in the media can sometimes help to keep hydrophobic compounds in solution. If you are using serum-free media, this might contribute to the precipitation.
Q5: My this compound stock solution in DMSO appears cloudy or has visible precipitate. Is it still usable?
A5: A cloudy or precipitated stock solution indicates that the compound is not fully dissolved, and the actual concentration will be lower than intended. Do not use a stock solution with visible precipitate. Try the following to redissolve the compound:
-
Gentle Warming: Warm the stock solution in a 37°C water bath for a few minutes.
-
Vortexing/Sonication: Vortex the tube vigorously or use a bath sonicator to aid dissolution.
-
Fresh Preparation: If the precipitate does not dissolve, it is best to prepare a fresh stock solution.
Q6: Can I filter my this compound solution to remove the precipitate?
A6: Filtering a solution to remove precipitate is generally not recommended. This will remove the undissolved compound, leading to an unknown and lower final concentration in your experiment. It is always better to address the root cause of the precipitation.
Visualizing Experimental Workflows and Signaling Pathways
Troubleshooting Workflow for this compound Precipitation
The following diagram outlines a logical workflow for troubleshooting precipitation issues with this compound in cell culture experiments.
TRPV1 Signaling Pathway and Inhibition by this compound
This diagram illustrates the activation of the TRPV1 receptor by various stimuli and its subsequent downstream signaling, along with the inhibitory action of this compound.
References
Optimizing SB-366791 Working Concentration In Vitro: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SB-366791 in in vitro experiments. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the vanilloid receptor 1 (VR1).[1][2] It functions as a competitive antagonist, meaning it binds to the same site as agonists like capsaicin, protons (low pH), and heat, thereby preventing the activation of the TRPV1 ion channel.[2][3][4] This blockade inhibits the influx of cations, primarily Ca2+, into the cell.
Q2: What is the recommended starting concentration for in vitro experiments?
The optimal working concentration of this compound is highly dependent on the specific cell type, experimental conditions, and the concentration of the TRPV1 agonist being used. However, based on published data, a concentration range of 10 nM to 1 µM is a good starting point for most cell-based assays. For specific applications, concentrations up to 30 µM have been used.[1]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM). It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM or 100 mM).
-
Preparation: To prepare a 10 mM stock solution, dissolve 2.88 mg of this compound (Molecular Weight: 287.75 g/mol ) in 1 mL of high-quality, anhydrous DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[1]
Q4: Is this compound selective for TRPV1?
Yes, this compound has demonstrated high selectivity for the TRPV1 receptor. It has been profiled against a wide range of other receptors and ion channels, including cannabinoid receptors (CB1 and CB2) and various voltage-gated calcium channels, and has shown little to no off-target effects.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low antagonist activity observed. | Sub-optimal concentration: The concentration of this compound may be too low to effectively compete with the agonist. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup. Start with a broad range (e.g., 1 nM to 10 µM). |
| Agonist concentration is too high: High concentrations of the TRPV1 agonist (e.g., capsaicin) can overcome the competitive antagonism of this compound. | Reduce the concentration of the agonist to a level that elicits a sub-maximal response (e.g., EC80) to increase the sensitivity of the assay to the antagonist. | |
| Compound degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of this compound. | Use a fresh aliquot of the stock solution. Ensure proper storage conditions (-20°C or -80°C). | |
| Cell health issues: Unhealthy or compromised cells may not respond appropriately to TRPV1 stimulation or inhibition. | Check cell viability and morphology. Ensure cells are in the logarithmic growth phase and are not over-confluent. | |
| Inconsistent results between experiments. | Variability in cell passage number: The expression level of TRPV1 may vary with cell passage number. | Use cells within a consistent and defined passage number range for all experiments. |
| Inconsistent incubation times: The pre-incubation time with this compound can affect the degree of inhibition. | Standardize the pre-incubation time with the antagonist before adding the agonist. A pre-incubation of 15-30 minutes is typically sufficient. | |
| Pipetting errors: Inaccurate pipetting can lead to significant variations in compound concentrations. | Calibrate your pipettes regularly and use proper pipetting techniques. | |
| Precipitation of the compound in media. | Low solubility in aqueous solutions: this compound has low aqueous solubility. The final DMSO concentration in the cell culture media should be kept low (typically ≤ 0.1%) to avoid precipitation. | Prepare intermediate dilutions of the stock solution in your assay buffer or media. Ensure thorough mixing after adding the compound to the media. If precipitation persists, consider using a solubilizing agent like Pluronic F-127, but validate its effect on your cells first. |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on various in vitro studies.
Table 1: Potency of this compound
| Parameter | Value | Assay Condition | Reference |
| IC50 | 5.7 nM | Inhibition of capsaicin-induced responses. | [1] |
| pA2 | 7.71 | Schild analysis indicating competitive antagonism at human TRPV1. | [2] |
| pKb | 7.74 ± 0.08 | Inhibition of capsaicin response in a FLIPR-based Ca2+ assay. | [2] |
| IC50 | 651.9 nM | Inhibition of capsaicin-induced Ca2+ influx in cultured trigeminal ganglion cells. | [5][6] |
Table 2: Recommended In Vitro Working Concentrations
| Application | Working Concentration | Cell/Tissue Type | Reference |
| Inhibition of miniature excitatory postsynaptic currents (EPSCs) | 30 µM | Rat spinal cord slices | [1] |
| Inhibition of capsaicin-evoked substance P release | 100 nM and 500 nM | Isolated rat tracheae | [6] |
| Inhibition of capsaicin-induced Ca2+ influx | 0.5 - 10 µM (concentration-dependent) | Cultured trigeminal ganglion cells | [5][6] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Fluorescent Calcium Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound using a fluorescent calcium indicator in cells expressing TRPV1.
Materials:
-
Cells expressing TRPV1 (e.g., HEK293-hTRPV1)
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
TRPV1 agonist (e.g., capsaicin)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading capabilities
Methodology:
-
Cell Plating: Seed the TRPV1-expressing cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) in assay buffer. Add Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would be from 1 nM to 10 µM.
-
Prepare the agonist (e.g., capsaicin) at a concentration that elicits a sub-maximal response (e.g., EC80).
-
-
Antagonist Incubation:
-
Wash the cells twice with the assay buffer to remove excess dye.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Place the microplate in a fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., Ex/Em = 485/525 nm for Fluo-4) over time.
-
Establish a stable baseline reading for 10-20 seconds.
-
Add the TRPV1 agonist to all wells simultaneously using an automated injection system if available.
-
Continue recording the fluorescence intensity for 1-3 minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control with a saturating concentration of a known TRPV1 antagonist (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: TRPV1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound in a cell-based assay.
Caption: Troubleshooting logic for suboptimal this compound performance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human TRPV1 structure and inhibition by the analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Potential off-target effects of SB-366791
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of SB-366791, a potent and selective TRPV1 antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-target effects of this compound?
A1: this compound is characterized by a high degree of selectivity for the TRPV1 receptor. Extensive profiling has shown it has little to no significant activity at a wide range of other receptors and ion channels. One study screened it against a panel of 47 binding assays, including various G-protein-coupled receptors and ion channels, and found no significant effects.[1][2] Unlike the less selective TRPV1 antagonist capsazepine, this compound does not affect voltage-gated calcium channels (VGCC) or the hyperpolarization-activated current (I(h)) in cultured sensory neurons.[1][2]
Q2: Is hyperthermia an off-target effect of this compound?
A2: Hyperthermia is a known class effect for many TRPV1 antagonists.[3] This is considered an "on-target" effect mediated by the blockade of TRPV1 channels that are involved in core body temperature regulation. However, studies with this compound have shown that this effect can be context-dependent. For example, intrathecal administration in mice did not lead to an increase in body temperature, suggesting that the route of administration and the specific experimental model can influence this outcome.[4][5]
Q3: Does this compound interact with the opioid system?
A3: this compound does not appear to bind directly to opioid receptors.[4] However, functional interactions have been observed. It has been shown to potentiate the analgesic effects of morphine in models of bone cancer pain and can reduce morphine tolerance and its associated thermal hyperalgesia.[5][6] These effects are believed to be mediated by its action on TRPV1, which is co-localized with opioid receptors in key pain-processing areas.[4]
Q4: Can this compound affect synaptic transmission?
A4: Yes, but this appears to be a state-dependent, on-target effect. In animal models of peripheral inflammation, this compound was found to inhibit glutamatergic synaptic transmission in the spinal dorsal horn.[7] It decreased the frequency of both spontaneous and miniature excitatory postsynaptic currents (EPSCs) via a presynaptic mechanism.[7][8] Notably, this effect was not observed in control animals, suggesting that this compound acts on tonically active TRPV1 channels that are upregulated during inflammatory conditions.[7]
Troubleshooting Guide
Issue 1: I am observing an unexpected physiological response in my in vivo experiment. Is it an off-target effect?
-
Possible Cause 1: On-target systemic effect. The primary systemic effect of TRPV1 antagonists is the potential for hyperthermia.[3] Monitor core body temperature to assess if this is the case. This effect can sometimes be mitigated by using different administration routes (e.g., local vs. systemic) or by co-administration of antipyretic agents like acetaminophen.[9]
-
Possible Cause 2: Vehicle or formulation effects. Ensure that the vehicle used to dissolve this compound is appropriate for your experimental model and that you have run vehicle-only controls to rule out any effects of the solvent itself.
-
Possible Cause 3: High dosage. Although highly selective, at concentrations significantly above its IC50 for TRPV1, the possibility of engaging low-affinity off-targets cannot be entirely dismissed. Review your dosage and compare it to published effective concentrations.
Issue 2: My results are inconsistent when using this compound.
-
Possible Cause 1: Compound stability and solubility. this compound has poor water solubility.[5] Ensure you are using an appropriate solvent (e.g., DMSO, ethanol) and that the compound is fully dissolved before administration. Prepare stock solutions fresh and store them correctly to avoid degradation.
-
Possible Cause 2: Pathophysiological state of the model. The effects of this compound can be more pronounced in models where the TRPV1 system is upregulated or tonically active, such as in chronic inflammation or neuropathic pain.[7] Its effects may be minimal in naive or healthy models.[4]
-
Possible Cause 3: Species differences. While effective in rodent models, the exact potency and potential for side effects can vary between species.
Issue 3: I am not observing the expected antagonism of capsaicin's effects.
-
Possible Cause 1: Insufficient concentration. this compound acts as a competitive antagonist.[1][10] Ensure that the concentration of this compound is sufficient to competitively inhibit the concentration of the agonist (e.g., capsaicin) being used. Refer to Schild analysis data (pA2 ≈ 7.71) to guide your concentration selection.[1]
-
Possible Cause 2: Experimental setup. In electrophysiology or calcium imaging, ensure adequate pre-incubation time with this compound before applying the agonist to allow for receptor binding.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound activity.
Table 1: In Vitro Potency of this compound
| Parameter | Species/System | Value | Reference |
| IC₅₀ | Human TRPV1 (hTRPV1) | 5.7 nM | [8] |
| pA₂ | Human TRPV1 (hTRPV1) | 7.71 | [1] |
| pKь | Rat TRPV1 (rTRPV1) | 7.74 ± 0.08 | [1] |
| IC₅₀ | Capsaicin-induced Ca²⁺ influx (rat trigeminal ganglion) | 651.9 nM | [11] |
Table 2: Effects on Synaptic Transmission (in slices from FCA-inflamed rats)
| Measurement | Effect of this compound (30 µM) | Reference |
| sEPSC Frequency | Decrease to 66 ± 8% of control | [7] |
| mEPSC Frequency | Decrease to 63 ± 4% of control | [7] |
| C-fibre Evoked EPSC Amplitude | Decrease to 72 ± 6% of control | [7] |
Experimental Protocols
Protocol 1: Assessing TRPV1 Antagonism using FLIPR-based Ca²⁺ Assay
This protocol is adapted from the methodology used to characterize this compound.[1]
-
Cell Culture: Use a cell line stably expressing the target TRPV1 channel (e.g., HEK293 or CHO cells).
-
Cell Plating: Plate the cells in 96-well or 384-well black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer. Also, prepare a solution of a TRPV1 agonist (e.g., capsaicin) at a concentration known to elicit a submaximal response (e.g., EC₈₀).
-
Antagonist Pre-incubation: Wash the cells with assay buffer and then add the various concentrations of this compound. Incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Agonist Challenge & Reading: Place the plate in a Fluorometric Imaging Plate Reader (FLIPR). Initiate reading to establish a baseline fluorescence. Add the capsaicin solution and continue to record the fluorescence change over time.
-
Data Analysis: The antagonist effect is calculated as the percentage inhibition of the agonist response. Plot the % inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Evaluating Effects on Synaptic Transmission via Whole-Cell Patch-Clamp
This protocol is based on the methods used to study this compound's effects in the spinal cord.[7]
-
Slice Preparation: Prepare transverse spinal cord slices (e.g., 300-400 µm thick) from adult rats (either control or a disease model like FCA-induced inflammation).
-
Recording: Transfer a slice to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) at 32-34°C.
-
Neuron Identification: Visualize substantia gelatinosa (lamina II) neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Whole-Cell Recording: Obtain whole-cell voltage-clamp recordings from these neurons. For recording EPSCs, hold the neuron at a negative potential (e.g., -70 mV) to favor inward currents through glutamate receptors.
-
Baseline Recording: Record spontaneous or miniature EPSCs (sEPSCs or mEPSCs) for a stable baseline period (e.g., 5-10 minutes). To isolate mEPSCs, add tetrodotoxin (TTX) to the aCSF to block action potentials.
-
Drug Application: Bath-apply this compound (e.g., 30 µM) and continue recording for 10-15 minutes.
-
Washout: Perfuse the slice with aCSF without the drug to record any washout effect.
-
Data Analysis: Analyze the frequency and amplitude of EPSCs during the baseline, drug application, and washout periods using appropriate software. A presynaptic effect is typically indicated by a change in frequency with no change in amplitude.
Visualizations
Caption: Mechanism of action for this compound as a competitive antagonist at the TRPV1 channel.
References
- 1. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of an intrathecal TRPV1 antagonist, SB366791, on morphine-induced itch, body temperature, and antinociception in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Side Effects of Opioids Are Ameliorated by Regulating TRPV1 Receptors [mdpi.com]
- 6. SB366791, a TRPV1 antagonist, potentiates analgesic effects of systemic morphine in a murine model of bone cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TRPV1 antagonist, this compound, inhibits glutamatergic synaptic transmission in rat spinal dorsal horn following peripheral inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human TRPV1 structure and inhibition by the analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
SB-366791 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of SB-366791, a potent and selective TRPV1 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3] It functions by blocking the activation of the TRPV1 channel by various stimuli, including capsaicin, noxious heat, and protons.[3][4] Structural studies have shown that this compound binds to the vanilloid pocket on the TRPV1 channel, acting as a competitive inhibitor.[4][5]
Q2: What are the recommended storage conditions for this compound?
The recommended storage conditions for this compound can vary slightly between suppliers, but general guidelines are as follows:
-
Solid (Powder): For long-term stability, it is recommended to store the solid form of this compound at -20°C, where it can be stable for up to three years.[6][7] Some suppliers state storage at room temperature is also acceptable.[1]
-
In Solvent: Once dissolved, stock solutions should be aliquoted and stored at -80°C for up to one year or -20°C for up to one year.[6][7] It is advisable to minimize freeze-thaw cycles.[6]
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in several organic solvents. The most common are DMSO and ethanol.
-
DMSO: Soluble up to 100 mM.[1] Hygroscopic DMSO can negatively impact solubility, so it is recommended to use fresh, high-quality DMSO.[6]
-
Ethanol: Soluble up to 10 mM.[1] For consistent results, it is recommended to prepare fresh working solutions for each experiment, especially for in vivo studies.[6]
Q4: Can this compound cause hyperthermia, a known side effect of some TRPV1 antagonists?
While some TRPV1 antagonists are known to cause hyperthermia, this compound has been shown to not cause significant changes in body temperature when administered at high doses in rats.[8] Furthermore, intrathecal administration in mice did not affect body temperature.[9]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Compound Degradation.
-
Possible Cause 2: Incorrect Concentration.
-
Solution: Verify the calculations for your stock and working solutions. Use the provided molarity calculators from the supplier if available. Ensure the compound was fully dissolved when preparing the stock solution; sonication may be helpful.[7]
-
-
Possible Cause 3: Non-specific Binding or Off-Target Effects.
-
Solution: this compound has a high selectivity profile with little to no effect on a wide range of other receptors and ion channels.[3] However, it's always good practice to include appropriate controls in your experiments to rule out off-target effects.
-
Issue 2: Difficulty dissolving this compound.
-
Possible Cause 1: Incorrect Solvent or Low-Quality Solvent.
-
Possible Cause 2: Reaching Solubility Limit.
Data and Protocols
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Weight | 287.75 g/mol | [1] |
| Formula | C₁₆H₁₄ClNO₂ | [1][10] |
| CAS Number | 472981-92-3 | [1][10] |
| Appearance | White to off-white solid | [6][7] |
| Purity | ≥98% | [1][10] |
Storage and Stability
| Form | Storage Temperature | Stability | Reference |
| Solid (Powder) | -20°C | ≥ 4 years | [6][7][10] |
| In Solvent | -80°C | Up to 2 years | [6][7] |
| In Solvent | -20°C | Up to 1 year | [6] |
Solubility
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM (28.77 mg/mL) | [1] |
| Ethanol | 10 mM (2.88 mg/mL) | [1] |
| DMF | 10 mg/mL | [10] |
| DMF:PBS (pH 7.2) (1:5) | 0.15 mg/mL | [10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, you would need 2.8775 mg.
-
Dissolution: Add the appropriate volume of fresh, high-purity DMSO to the solid compound.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[6]
-
Storage: Aliquot the stock solution into tightly sealed vials and store at -20°C or -80°C.[6] Avoid repeated freeze-thaw cycles.[6]
Protocol 2: Preparation of an In Vivo Formulation
For in vivo experiments, it is often necessary to prepare a suspension. A commonly used formulation is:
-
Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7]
Preparation Steps:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
Add the DMSO stock solution to PEG300 and mix thoroughly.
-
Add Tween-80 and mix until the solution is uniform.
-
Finally, add saline to reach the final desired volume and concentration.
-
It is recommended to prepare this working solution fresh on the day of the experiment.[6] If a suspension is formed, ensure it is well-mixed before each administration.
Visualizations
Caption: Mechanism of action of this compound as a TRPV1 antagonist.
Caption: Workflow for preparing this compound stock solutions.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human TRPV1 structure and inhibition by the analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 8. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of an intrathecal TRPV1 antagonist, SB366791, on morphine-induced itch, body temperature, and antinociception in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Technical Support Center: SB-366791 Electrophysiology Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SB-366791 in electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the vanilloid receptor 1 (VR1).[1][2][3] It functions as an allosteric inhibitor by binding to the vanilloid binding site on the TRPV1 channel.[4][5] This binding stabilizes the closed conformation of the channel, thereby preventing its activation by various stimuli.[4]
Q2: For which TRPV1 activation modalities is this compound an effective antagonist?
This compound has been demonstrated to be an effective antagonist against TRPV1 activation by:
Q3: What is the selectivity profile of this compound?
This compound exhibits a favorable selectivity profile. It has shown little to no effect in a broad panel of binding assays for G-protein-coupled receptors and other ion channels.[1] Notably, unlike the less selective TRPV1 antagonist capsazepine, this compound does not significantly affect hyperpolarisation-activated currents (Ih) or voltage-gated calcium channels (VGCCs) in sensory neurons.[1]
Q4: How does this compound compare to capsazepine?
This compound is considered a more potent and selective TRPV1 antagonist than capsazepine.[6][7] A key difference is that this compound is an effective antagonist of acid-mediated activation of rat TRPV1, whereas capsazepine is not.[1]
Troubleshooting Guide
Q5: I am not observing any inhibition of capsaicin-induced currents with this compound. What are the possible reasons?
There are several potential reasons for a lack of inhibitory effect. Consider the following troubleshooting steps:
-
Solution Preparation:
-
Solubility: this compound has limited aqueous solubility. Ensure it is properly dissolved in a suitable solvent like DMSO or ethanol before diluting into your final experimental buffer.[3] Precipitation of the compound can lead to a lower effective concentration.
-
Freshness of Solution: It is recommended to prepare fresh working solutions daily to avoid degradation or precipitation over time.[2]
-
-
Experimental Conditions:
-
Concentration: Verify that the concentration of this compound is appropriate for your experimental setup. The reported IC50 for inhibiting capsaicin-evoked Ca2+ influx in cultured trigeminal ganglion neurons is approximately 0.7 µM.[8] For electrophysiological recordings, concentrations in the range of 10-30 µM have been used to achieve significant inhibition.[4][9]
-
Pre-incubation Time: Ensure sufficient pre-incubation time with this compound before co-application with the agonist. A pre-application period allows the antagonist to bind to the receptor.
-
pH of External Solution: While this compound is effective against acid-activated TRPV1, the pH of your external solution can influence TRPV1 activity in general.[10] Ensure your buffer pH is stable and appropriate for your experiment.
-
-
Cellular Health and Receptor Expression:
-
Cell Viability: Confirm that the cells are healthy and exhibit robust responses to the TRPV1 agonist (e.g., capsaicin) in the absence of the antagonist.
-
TRPV1 Expression: Ensure that the cells you are using express a sufficient level of functional TRPV1 channels.
-
Q6: My results with this compound are highly variable between experiments. How can I improve consistency?
Variability can stem from several factors. To improve consistency:
-
Standardize Solution Preparation: Always use the same procedure for dissolving and diluting this compound. Use a consistent final concentration of the vehicle (e.g., DMSO) across all experimental groups, including controls.
-
Control for Vehicle Effects: The vehicle (e.g., DMSO) can have effects on its own at higher concentrations. Run appropriate vehicle controls to ensure that the observed effects are due to this compound.
-
Consistent Agonist Concentration: Use a consistent concentration of the TRPV1 agonist (e.g., capsaicin) that elicits a submaximal response. This will make it easier to detect inhibitory effects.
-
Automated Perfusion System: If possible, use an automated perfusion system for solution exchange to ensure consistent timing of drug application.
-
Monitor Cell Health: Only include data from healthy cells with stable baseline recordings.
Q7: I am concerned about potential off-target effects of this compound in my specific cell type. How can I test for this?
While this compound has a good selectivity profile, it is always good practice to consider potential off-target effects in your specific experimental system.[1]
-
Use a Structurally Different TRPV1 Antagonist: To confirm that the observed effects are mediated by TRPV1, use another potent and selective TRPV1 antagonist with a different chemical structure. If both compounds produce the same effect, it is more likely to be a TRPV1-mediated phenomenon.
-
Test on Non-TRPV1 Expressing Cells: If you have a cell line that does not express TRPV1, you can test the effect of this compound on these cells to see if it elicits any response.
-
Examine Other Ion Channels: If you suspect effects on other ion channels, you can design specific voltage protocols to isolate and study the currents from those channels in the presence and absence of this compound.
Data Presentation
Table 1: Potency of this compound in In Vitro Assays
| Assay Type | Species/Cell Type | Agonist | Parameter | Value | Reference |
| FLIPR-based Ca2+-assay | Human TRPV1 | Capsaicin | pKb | 7.74 ± 0.08 | [1] |
| Schild Analysis | Human TRPV1 | Capsaicin | pA2 | 7.71 | [1] |
| Ca2+ Influx | Cultured Rat Trigeminal Ganglion Cells | Capsaicin | IC50 | 651.9 nM (0.65 µM) | [6] |
| Ca2+ Influx | Cultured Trigeminal Ganglion Neurons | Capsaicin | IC50 | 0.7 µM | [8] |
| Inhibition of pH-activated current | Human TRPV1 | Low pH | IC50 | 0.021 ± 0.006 µM | [4] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM (28.77 mg/mL) | [3] |
| Ethanol | 10 mM (2.88 mg/mL) | [3] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recordings of Capsaicin-Activated TRPV1 Currents
This protocol is a general guideline and may need to be optimized for your specific cell type and recording setup.
-
Cell Preparation:
-
Culture cells expressing TRPV1 on glass coverslips suitable for patch-clamp recording.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the cells with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose; pH adjusted to 7.4 with NaOH).
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
The internal solution can contain (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, and 2 ATP; pH adjusted to 7.2 with KOH.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Obtain a stable baseline recording in the external solution.
-
Apply the TRPV1 agonist (e.g., 1 µM capsaicin) to elicit an inward current.
-
Wash out the agonist with the external solution until the current returns to baseline.
-
-
Application of this compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution into the external solution to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) and consistent across all solutions.
-
Pre-incubate the cell with the this compound-containing solution for a defined period (e.g., 2-5 minutes).
-
Co-apply the this compound-containing solution with the agonist (e.g., 1 µM capsaicin) and record the current.
-
Wash out with the external solution.
-
-
Data Analysis:
-
Measure the peak amplitude of the capsaicin-induced current in the absence and presence of this compound.
-
Calculate the percentage of inhibition caused by this compound.
-
Visualizations
Caption: TRPV1 channel activation by various stimuli leading to pain signaling.
Caption: Competitive antagonism of TRPV1 by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Human TRPV1 structure and inhibition by the analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human TRPV1 structure and inhibition by the analgesic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. TRPV1 antagonist, this compound, inhibits glutamatergic synaptic transmission in rat spinal dorsal horn following peripheral inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SB-366791 Vehicle Control for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful in vivo application of SB-366791, a potent and selective TRPV1 antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the capsaicin receptor.[1][2][3] It functions as a competitive antagonist, binding to the same site as activators like capsaicin, noxious heat, and protons, thereby preventing the influx of cations that leads to the sensation of pain and heat.[3]
Q2: What are the common in vivo applications of this compound?
A2: this compound is widely used in preclinical pain research to investigate the role of TRPV1 in various pain states, including inflammatory pain, neuropathic pain, and bone cancer pain.[4][5] It has been shown to reduce pain-related behaviors and can potentiate the analgesic effects of other drugs, such as morphine.[4][5]
Q3: Why is the choice of vehicle control critical for in vivo studies with this compound?
A3: The choice of vehicle is critical because this compound has low aqueous solubility. An appropriate vehicle is necessary to ensure the compound is properly dissolved or suspended for accurate and consistent dosing. The vehicle itself should be inert and not produce any biological effects that could interfere with the interpretation of the experimental results. Therefore, a vehicle-only control group is an essential component of any in vivo experiment with this compound.
Q4: What are some recommended vehicle formulations for this compound for in vivo administration?
A4: Due to its poor water solubility, this compound is typically formulated as a solution or suspension for in vivo use. Common solvents and vehicles include Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), Tween-80, and saline. The final formulation often involves a combination of these to achieve a stable and injectable solution or a homogenous suspension. It is crucial to prepare the vehicle control using the exact same composition and volume as the drug formulation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in the vehicle | - The concentration of this compound exceeds its solubility in the chosen vehicle. - The temperature of the solution has dropped, reducing solubility. - The pH of the final solution is not optimal for solubility. | - Verify Solubility: Test the solubility of this compound in the chosen vehicle at the desired concentration and temperature before preparing the bulk solution. - Use Co-solvents: Employ a mixture of solvents. A common approach is to first dissolve this compound in a small amount of DMSO and then dilute it with other vehicles like PEG300, Tween-80, and saline.[6] - Gentle Warming and Sonication: Gentle warming and sonication can help in dissolving the compound. However, be cautious about the stability of this compound at higher temperatures. - Prepare Fresh: Prepare the formulation fresh on the day of the experiment to minimize the risk of precipitation over time. |
| Inconsistent or lack of expected efficacy | - Improper Dosing: Inaccurate preparation of the dosing solution or suspension leading to a lower actual dose. - Poor Bioavailability: The chosen vehicle may not be optimal for absorption via the chosen route of administration. - Compound Degradation: this compound may not be stable in the prepared vehicle over time. - Incorrect Route of Administration: The chosen route may not be effective for the desired target engagement. | - Ensure Homogeneity: If using a suspension, ensure it is well-mixed before each administration to guarantee consistent dosing. - Optimize Vehicle: Consider trying different vehicle formulations to improve bioavailability. For example, a suspension may be suitable for oral or intraperitoneal injection.[6] - Fresh Preparations: Always prepare solutions or suspensions of this compound fresh before each experiment. - Review Literature: Consult published studies for the most effective route of administration for your specific animal model and research question. |
| Unexpected physiological or behavioral effects in the vehicle control group | - The vehicle itself is causing a biological effect. High concentrations of some solvents like DMSO can have their own physiological effects. | - Conduct a Vehicle Tolerability Study: Before starting the main experiment, administer the vehicle alone to a small cohort of animals to observe for any adverse effects. - Minimize Solvent Concentration: Use the lowest possible concentration of solvents like DMSO in the final formulation. A common practice is to keep the final DMSO concentration below 10%. - Review Vehicle Toxicity Data: Consult literature on the potential toxicity and side effects of the chosen vehicle components at the intended dose and route of administration.[7] |
| Hyperthermia observed in the this compound treated group | - Hyperthermia is a known on-target side effect of some TRPV1 antagonists.[8][9] Inhibition of TRPV1 can disrupt normal thermoregulation. | - Monitor Body Temperature: Routinely measure the body temperature of the animals after administration of this compound. - Dose-Response Study: The hyperthermic effect may be dose-dependent. Conduct a dose-response study to find a therapeutic window where the desired analgesic effect is achieved with minimal impact on body temperature. - Consider the Animal Model: The hyperthermic response to TRPV1 antagonists can vary between species.[9] Be aware of the known effects in your chosen animal model. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration | Reference |
| DMSO | ≥ 100 mg/mL (347.54 mM) | [6] |
| Ethanol | 10 mM |
Table 2: Example In Vivo Vehicle Formulations for this compound
| Vehicle Composition | Route of Administration | Final Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Oral, Intraperitoneal | ≥ 2.5 mg/mL (clear solution) | [6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Oral, Intraperitoneal | 2.5 mg/mL (suspended solution) | [6] |
| 50% DMSO in saline | Subcutaneous | Not specified | [1] |
Table 3: Reported In Vivo Dosages of this compound in Rodent Models
| Animal Model | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Rat | Intraperitoneal (i.p.) | 500 µg/kg | Inhibition of capsaicin-induced hypothermia, wiping movements, and vasodilation | [1][10] |
| Mouse (bone cancer pain) | Intraperitoneal (i.p.) | 0.3 - 1.0 mg/kg | Reduction in spontaneous flinches | [4] |
| Mouse (bone cancer pain) | Intraperitoneal (i.p.) | 0.1 mg/kg | Potentiation of morphine-induced analgesia | [4][5] |
| Mouse (capsaicin-induced pain) | Intraplantar | 1 nmol | Reduction in nociceptive responses | [5] |
| Mouse (morphine-induced itch) | Intrathecal | 0.03 - 0.1 nmol | Reduction in scratching behavior | [11] |
Experimental Protocols & Visualizations
Experimental Workflow for In Vivo Study
The following diagram outlines a typical experimental workflow for an in vivo study using this compound.
Signaling Pathway of TRPV1 and Inhibition by this compound
This diagram illustrates the activation of the TRPV1 channel by various stimuli and its inhibition by the competitive antagonist this compound.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues encountered during in vivo experiments with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SB366791, a TRPV1 antagonist, potentiates analgesic effects of systemic morphine in a murine model of bone cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 8. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia | Journal of Neuroscience [jneurosci.org]
- 9. real.mtak.hu [real.mtak.hu]
- 10. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of an intrathecal TRPV1 antagonist, SB366791, on morphine-induced itch, body temperature, and antinociception in mice - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing SB-366791 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the precipitation of SB-366791 in aqueous solutions during their experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound.
Q1: Why is my this compound precipitating when I dilute my stock solution into an aqueous buffer or cell culture medium?
A1: Precipitation of this compound is a common issue due to its low aqueous solubility.[1] The primary reasons for precipitation are:
-
Solvent Shock: this compound is typically dissolved in a high-concentration organic solvent like DMSO to create a stock solution. When this concentrated stock is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity causes the compound's solubility to drop dramatically, leading to it "crashing out" or precipitating.[1]
-
Exceeding Solubility Limit: The final concentration of this compound in your aqueous solution may be higher than its maximum solubility in that specific medium.
-
Temperature Effects: The solubility of many compounds, including likely this compound, can decrease at lower temperatures. If you store your aqueous solution in a refrigerator or on ice, precipitation may occur.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble up to 100 mM in DMSO. Ethanol can also be used, but the maximum solubility is significantly lower, at around 10 mM. For consistency, it is advisable to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can impact the solubility of the product.[2]
Q3: How can I prevent precipitation when preparing my aqueous working solution?
A3: To prevent "solvent shock" and maintain a stable aqueous solution, follow these recommendations:
-
Slow, Stepwise Dilution: Add the DMSO stock solution to the aqueous buffer dropwise while continuously and vigorously stirring or vortexing.[1] This gradual introduction helps to avoid localized areas of high concentration that can initiate precipitation.
-
Use of Co-solvents/Surfactants: For challenging applications, especially for in vivo studies, using a formulation with co-solvents and surfactants can significantly improve solubility. A commonly cited formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[2][3]
-
Sonication: If minor precipitation occurs, gentle sonication can help to redissolve the compound.[1][3]
-
Warm the Aqueous Buffer: Pre-warming your aqueous buffer (e.g., to 37°C) before adding the DMSO stock can increase the solubility of this compound.
Q4: Can I store aqueous working solutions of this compound?
A4: It is highly recommended to prepare aqueous working solutions of this compound fresh for each experiment.[1][4] Long-term storage, especially at 4°C or frozen, is not advised as the compound is likely to precipitate out over time due to its low solubility and temperature-dependent stability in aqueous media. If you prepare a solution and it appears as a suspension, it should be used immediately.[3]
Q5: My this compound solution precipitated after I stored it in the refrigerator. Can I still use it?
A5: If precipitation has occurred due to cold storage, you can attempt to redissolve the compound. First, allow the solution to return to room temperature or your experimental temperature (e.g., 37°C).[1] Then, use a sonicator bath or vortex the solution vigorously to see if the precipitate redissolves.[1] If the precipitate does not fully redissolve, it is best to discard the solution and prepare a fresh one to ensure accurate and reproducible experimental results.
Data and Properties
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 287.75 g/mol | |
| Formula | C₁₆H₁₄ClNO₂ | [5] |
| CAS Number | 472981-92-3 | [5] |
| Appearance | Crystalline solid | [5] |
Solubility Data for this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM (28.77 mg/mL) | |
| Ethanol | 10 mM (2.88 mg/mL) | |
| DMF:PBS (pH 7.2) (1:5) | 0.15 mg/mL | [5] |
| Saline | Insoluble | [6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.69 mM) | [2] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
Objective: To prepare a high-concentration, stable stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale and vortex mixer
Procedure:
-
Calculate the required mass of this compound based on the desired volume and a target concentration of 100 mM (Molecular Weight: 287.75). For 1 mL of 100 mM stock, you will need 28.77 mg.
-
Weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add the corresponding volume of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
Protocol 2: Preparation of an Aqueous Working Solution (Anti-Precipitation Method)
Objective: To dilute the DMSO stock solution into an aqueous buffer while minimizing precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile conical tube or beaker
-
Magnetic stirrer and stir bar or vortex mixer
Procedure:
-
Bring the aqueous buffer to the desired experimental temperature (e.g., room temperature or 37°C).
-
Place the buffer in a tube or beaker and initiate vigorous stirring or vortexing.
-
Calculate the volume of this compound stock solution needed to achieve the final desired concentration in the aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5% for cell-based assays).[1]
-
While the aqueous buffer is being stirred vigorously, add the calculated volume of the DMSO stock solution very slowly (drop-by-drop) into the vortex of the buffer.
-
Continue stirring for an additional 2-3 minutes to ensure the solution is homogeneous.
-
Use the freshly prepared aqueous solution immediately for best results.
Visual Guides
Caption: Workflow for preparing this compound solutions to minimize precipitation.
Caption: Troubleshooting decision tree for this compound precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Effects of an intrathecal TRPV1 antagonist, SB366791, on morphine-induced itch, body temperature, and antinociception in mice - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with SB-366791
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SB-366791, a potent and selective TRPV1 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the capsaicin receptor.[1] It acts as a competitive antagonist, binding to the vanilloid binding site on the TRPV1 channel.[2][3] This binding prevents the channel from being activated by various stimuli, including capsaicin, heat, and protons.[4]
Q2: How selective is this compound?
This compound exhibits high selectivity for the TRPV1 receptor. Studies have shown that it has little to no effect on a wide range of other receptors and ion channels, including a panel of 47 different targets such as G-protein-coupled receptors and voltage-gated calcium channels.[2][4]
Q3: What are the common in vitro and in vivo applications of this compound?
-
In vitro: this compound is commonly used to block TRPV1-mediated responses in cell culture and tissue preparations. This includes inhibiting capsaicin-induced calcium influx, ion currents, and the release of neurotransmitters.[5][6]
-
In vivo: It is frequently used in animal models to investigate the role of TRPV1 in pain, inflammation, and other physiological processes.[5][6][7] It has been shown to be effective in models of inflammatory pain and bone cancer pain.[2][7]
Troubleshooting Guide for Unexpected Results
Issue 1: this compound is not inhibiting the TRPV1-mediated response as expected.
Possible Cause 1: Suboptimal Concentration
-
Troubleshooting: Ensure you are using an appropriate concentration of this compound. The potency of this compound can vary depending on the experimental conditions. Refer to the table below for reported IC50 and pA2 values.
Possible Cause 2: Species-Specific Differences in Potency
-
Troubleshooting: The potency of this compound can differ between species. For instance, it is a more potent antagonist of human TRPV1 than rat TRPV1 when activated by protons.[2] Be sure to consult literature specific to your experimental model.
Possible Cause 3: Agonist Concentration
-
Troubleshooting: As a competitive antagonist, the inhibitory effect of this compound can be overcome by high concentrations of the agonist (e.g., capsaicin). Consider performing a dose-response curve of the agonist in the presence of a fixed concentration of this compound to determine the nature of the inhibition.
Issue 2: Observation of an unexpected lack of effect in an inflammatory pain model.
Possible Cause: Context-Dependent Mechanism of Action
-
Troubleshooting: The effects of this compound can be context-dependent. For example, this compound has been shown to inhibit glutamatergic transmission in the spinal cord via a presynaptic mechanism, but this effect is only observed under conditions of peripheral inflammation.[1][2] In non-inflamed control animals, this compound may not have a significant effect on basal synaptic transmission.[2]
Issue 3: Unexpected changes in body temperature after in vivo administration.
Possible Cause 1: Systemic vs. Local Administration and Hyperthermia
-
Troubleshooting: Systemic administration of TRPV1 antagonists is known to cause hyperthermia (an increase in body temperature). This is considered an on-target effect related to the role of TRPV1 in thermoregulation. However, one study reported that intrathecal administration of this compound in mice did not induce hyperthermia.[8] Consider the route of administration when interpreting thermoregulatory effects.
Possible Cause 2: Capsaicin-Induced Hypothermia
-
Troubleshooting: In some in vivo models, capsaicin can induce hypothermia (a decrease in body temperature). This compound has been shown to inhibit this effect.[5][6] Be aware of the baseline effects of other compounds in your experiment.
Issue 4: Variability in results that cannot be explained by the above.
Possible Cause: Potential for Off-Target Effects (though reported to be minimal)
-
Troubleshooting: While this compound is highly selective, it is good practice to consider the possibility of off-target effects in complex biological systems, although none have been prominently reported.[2][4] Include appropriate controls in your experiments, such as using a structurally different TRPV1 antagonist to confirm that the observed effect is indeed mediated by TRPV1.
Quantitative Data Summary
Table 1: Potency of this compound at the TRPV1 Receptor
| Parameter | Species/Cell Line | Activator | Value | Reference |
| IC50 | Human TRPV1 (HEK293 cells) | Protons (low pH) | 0.021 ± 0.006 µM | [2] |
| IC50 | Human TRPV1 (mutant Y511A) | Protons (low pH) | 0.253 ± 0.075 µM | [2] |
| IC50 | Rat Trigeminal Ganglion Neurons | Capsaicin | 651.9 nM | [5][6] |
| IC50 | Recombinant hTRPV1 | Capsaicin | 5.7 nM | [1] |
| pA2 | Human TRPV1 | Capsaicin | 7.71 | [4] |
Table 2: Exemplary In Vivo Dosing of this compound
| Species | Model | Route of Administration | Dose | Observed Effect | Reference |
| Mouse | Bone Cancer Pain | Intraperitoneal | 0.3 and 1.0 mg/kg | Reduced spontaneous flinches | [7] |
| Mouse | Morphine-induced Itch | Intrathecal | 0.01, 0.03, 0.1 nmol | Dose-dependent reduction in scratching | [8] |
| Rat | Capsaicin-induced Hypothermia | Intraperitoneal | 500 µg/kg | Significantly inhibited hypothermia | [5][6] |
| Rat | Peripheral Inflammation (FCA) | N/A (spinal cord slices) | 30 µM | Decreased sEPSC and mEPSC frequency | [2] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted from a study investigating the effects of this compound on human TRPV1 expressed in HEK293 cells.[2]
-
Cell Culture: Culture HEK293 cells expressing human TRPV1 using standard cell culture techniques.
-
Electrode Preparation: Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions:
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.4 Na-GTP, pH 7.2 with CsOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the membrane potential at a desired voltage (e.g., -40 mV).[3]
-
Perfuse the cells with the external solution containing the TRPV1 agonist (e.g., 1 µM capsaicin) to establish a baseline current.
-
Co-apply the agonist with the desired concentration of this compound (e.g., 10 µM) and record the inhibition of the current.[2]
-
To study recovery, wash out this compound and re-apply the agonist.[2]
-
Protocol 2: Calcium Imaging with Fura-2
This is a general protocol for calcium imaging that can be adapted for use with this compound.
-
Cell Preparation: Plate cells expressing TRPV1 on glass coverslips.
-
Dye Loading:
-
Prepare a loading buffer (e.g., HBSS) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Incubate the cells in the loading buffer for 30-60 minutes at 37°C.
-
Wash the cells with fresh buffer to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Imaging:
-
Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.
-
Establish a stable baseline fluorescence ratio.
-
Perfuse the cells with a buffer containing the TRPV1 agonist to induce a calcium response.
-
To test the effect of this compound, pre-incubate the cells with the antagonist for a desired period before adding the agonist.
-
-
Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm is proportional to the intracellular calcium concentration.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human TRPV1 structure and inhibition by the analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SB366791, a TRPV1 antagonist, potentiates analgesic effects of systemic morphine in a murine model of bone cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of an intrathecal TRPV1 antagonist, SB366791, on morphine-induced itch, body temperature, and antinociception in mice - PMC [pmc.ncbi.nlm.nih.gov]
SB-366791 antagonist activity recovery time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using SB-366791, a potent and selective TRPV1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound acts as a competitive antagonist at the vanilloid receptor 1 (TRPV1).[1] It binds to the vanilloid binding site on the TRPV1 channel, the same site as the agonist capsaicin.[2] By occupying this site, it prevents the binding of agonists and allosterically inhibits the channel, stabilizing it in a closed conformation.[2] Schild analysis of its activity confirms a competitive mechanism of action.[1]
Q2: How quickly can I expect to see the antagonist effects of this compound in my in vitro experiment?
A2: The onset of antagonist activity is rapid. In whole-cell patch-clamp recordings from HEK 293 cells expressing human TRPV1 (hTRPV1), co-application of 10 µM this compound with 1 µM capsaicin results in complete inhibition of the capsaicin-activated current within seconds.[2]
Q3: What is the expected recovery time after washing out this compound?
A3: The recovery from this compound-induced inhibition is slow. In electrophysiological experiments, after complete inhibition of hTRPV1 currents by 10 µM this compound, only about 50% of the current recovered after a 30-second re-application of capsaicin alone.[2] This slow dissociation from the receptor should be considered when designing washout protocols.
Q4: I am not seeing complete inhibition of the capsaicin-induced response. What could be the issue?
A4: There are several potential reasons for incomplete inhibition:
-
Concentration of this compound: Ensure you are using a sufficient concentration of this compound to competitively inhibit the concentration of agonist you are using. The IC50 for this compound is in the nanomolar range (around 5.7 nM), but higher concentrations (e.g., 10 µM) have been used to achieve complete inhibition in the presence of a strong stimulus like 1 µM capsaicin.[2][3]
-
Solubility: this compound is soluble in DMSO and ethanol. Ensure that the compound is fully dissolved in your stock solution and that the final concentration of the solvent in your experimental buffer is not affecting cell viability or channel function.
-
Agonist Concentration: Due to its competitive nature, a very high concentration of the agonist (e.g., capsaicin) may overcome the inhibitory effects of this compound. Consider performing a dose-response curve to determine the optimal concentrations for your specific experimental conditions.
-
Cell Health and Receptor Expression: Poor cell health or low expression levels of the TRPV1 receptor can lead to variable and inconsistent results. Ensure your cells are healthy and that receptor expression is robust.
Q5: Are there any known off-target effects of this compound?
A5: this compound has a good selectivity profile. It has shown little to no effect in a panel of 47 binding assays against a wide range of G-protein-coupled receptors and ion channels.[1] Unlike the less selective TRPV1 antagonist capsazepine, this compound does not significantly affect hyperpolarisation-activated currents (Ih) or voltage-gated calcium channels (VGCC) in cultured rodent sensory neurons.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound activity.
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| pA2 | 7.71 | Human TRPV1 | FLIPR-based Ca2+ assay | [1] |
| pKb | 7.74 ± 0.08 | Human TRPV1 | FLIPR-based Ca2+ assay | [1] |
| IC50 | 5.7 nM | Not Specified | Not Specified | [3] |
| IC50 | 651.9 nM | Rat Trigeminal Ganglion Cells | Capsaicin-induced Ca2+ influx | [4][5] |
| Recovery Time | ~50% recovery after 30s washout | Human TRPV1 in HEK 293 cells | Whole-cell patch-clamp | [2] |
Experimental Protocols
This protocol is designed to measure the inhibitory effect of this compound on capsaicin-activated TRPV1 currents in HEK 293 cells expressing hTRPV1.
Methodology:
-
Cell Culture: Culture HEK 293 cells stably or transiently expressing hTRPV1 using standard cell culture techniques.
-
Cell Plating: Plate cells onto glass coverslips 24-48 hours before the experiment to allow for adherence.
-
Electrode Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with KOH).
-
-
Recording:
-
Obtain a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply 1 µM capsaicin to elicit a baseline inward current.
-
Once a stable baseline current is established, co-apply 1 µM capsaicin with 10 µM this compound.
-
To measure recovery, wash out the this compound and capsaicin solution and then re-apply 1 µM capsaicin alone for 30 seconds.
-
-
Data Analysis: Measure the peak inward current in the presence and absence of this compound and after the washout period. Calculate the percentage of inhibition and recovery.
This high-throughput assay measures changes in intracellular calcium concentration in response to TRPV1 activation and inhibition.
Methodology:
-
Cell Plating: Plate HEK 293 cells expressing hTRPV1 into a 96-well or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer. Also, prepare a solution of the agonist (e.g., capsaicin) at a concentration that elicits a sub-maximal response (e.g., EC80).
-
Assay Protocol:
-
Place the cell plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add the this compound solutions to the wells and incubate for a predetermined time (e.g., 10-15 minutes).
-
Add the capsaicin solution to all wells to stimulate the TRPV1 channels.
-
Record the fluorescence intensity over time.
-
-
Data Analysis: Determine the IC50 of this compound by plotting the inhibition of the capsaicin-induced calcium influx against the concentration of this compound.
Visualizations
References
- 1. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human TRPV1 structure and inhibition by the analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
SB-366791 and Voltage-Gated Calcium Channels: A Technical Guide
Technical Support Center
This guide addresses common questions and troubleshooting scenarios for researchers investigating the effects of SB-366791, a potent and selective TRPV1 antagonist. A key concern for researchers is the selectivity of a compound and its potential off-target effects. This document specifically clarifies the interaction between this compound and voltage-gated calcium channels (VGCCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the capsaicin receptor.[1][2][3][4] It functions as a competitive antagonist, blocking the channel activation by various modalities, including capsaicin, acid, and heat.[2]
Q2: Does this compound directly affect voltage-gated calcium channels (VGCCs)?
No, studies have demonstrated that this compound is highly selective for the TRPV1 receptor and does not have a direct effect on voltage-gated calcium channels.[2][4][5] In selectivity panels, this compound showed little to no activity at a wide range of other receptors and ion channels, including VGCCs.[2][5]
Q3: How does the selectivity of this compound for TRPV1 over VGCCs compare to other TRPV1 antagonists like capsazepine?
This compound exhibits a superior selectivity profile compared to the first-generation TRPV1 antagonist, capsazepine.[2] Unlike capsazepine, this compound has been shown to have no effect on VGCCs in cultured rodent sensory neurons.[2]
Q4: Is there any indirect relationship between this compound's effects and calcium signaling?
Yes, while this compound does not directly block VGCCs, its primary action on TRPV1 channels does impact calcium influx. The TRPV1 channel is a non-selective cation channel, and its activation leads to the influx of calcium ions (Ca2+).[1] By antagonizing the TRPV1 receptor, this compound inhibits this capsaicin-induced Ca2+ influx.[1][6]
Q5: Can this compound be used in combination with VGCC blockers?
Yes, and studies have shown a synergistic antinociceptive effect when this compound is co-administered with a voltage-gated calcium channel blocker.[7] This synergistic action suggests that the two compounds produce a greater effect together by acting on their distinct molecular targets in pain pathways.[7]
Troubleshooting Guide
Issue: Unexpected changes in intracellular calcium levels in the absence of a TRPV1 agonist after applying this compound.
-
Possible Cause 1: Off-target effects of other compounds in the experimental system.
-
Troubleshooting Step: Ensure that all other reagents and components of your experimental buffer are well-characterized and do not have known effects on VGCCs or other calcium channels. Run control experiments with the vehicle and other components minus this compound.
-
-
Possible Cause 2: Indirect network effects in complex tissues.
-
Troubleshooting Step: In tissue preparations or in vivo, the inhibition of TRPV1 by this compound could modulate the activity of neuronal circuits that then influence VGCC activity. Consider using a more isolated system, such as cultured cells, to confirm the direct effects of this compound.
-
-
Possible Cause 3: Experimental artifact.
-
Troubleshooting Step: Verify the calibration of your calcium imaging dyes and equipment. Ensure that the observed changes are not due to photobleaching or other technical issues.
-
Issue: this compound fails to inhibit capsaicin-induced responses in your assay.
-
Possible Cause 1: Incorrect concentration of this compound.
-
Troubleshooting Step: Verify the concentration of your this compound stock solution. Refer to the quantitative data below for effective concentration ranges.
-
-
Possible Cause 2: Degraded compound.
-
Troubleshooting Step: Ensure proper storage of the this compound compound as per the manufacturer's instructions. If degradation is suspected, use a fresh stock.
-
-
Possible Cause 3: Cell type or species-specific differences in TRPV1 receptor pharmacology.
-
Troubleshooting Step: While this compound is effective on human and rat TRPV1, there could be subtle differences in other species. Confirm the expected pharmacology in your specific experimental model by consulting relevant literature.
-
Quantitative Data Summary
| Parameter | Value | Species/Cell Type | Assay | Reference |
| IC50 | 5.7 nM | Human TRPV1 | - | [3] |
| IC50 | 651.9 nM | Rat Cultured Trigeminal Ganglion Cells | Capsaicin-induced Ca2+ influx | [1][6] |
| pA2 | 7.71 | Human TRPV1 | Schild Analysis | [2] |
| Apparent pKb | 7.74 ± 0.08 | - | FLIPR-based Ca2+-assay | [2] |
Experimental Protocols
Protocol 1: Assessing the Selectivity of this compound Against Voltage-Gated Calcium Channels (VGCCs)
-
Objective: To determine if this compound has any direct effect on VGCCs.
-
Methodology: Whole-cell patch-clamp electrophysiology on cultured rodent sensory neurons.
-
Culture dorsal root ganglion (DRG) neurons from rodents.
-
Establish a whole-cell patch-clamp configuration.
-
Use a voltage protocol to elicit currents through VGCCs (e.g., a step depolarization from a holding potential of -80 mV).
-
Record baseline VGCC currents in the extracellular solution.
-
Perfuse the cells with a known concentration of this compound (e.g., 1-10 µM).
-
Record VGCC currents again in the presence of this compound.
-
As a positive control, apply a known VGCC blocker (e.g., cadmium) to confirm that the recorded currents are from VGCCs.
-
Compare the current amplitudes before and after the application of this compound. A lack of significant change indicates no direct effect.[2]
-
Protocol 2: Measuring the Inhibition of Capsaicin-Induced Calcium Influx by this compound
-
Objective: To quantify the potency of this compound in blocking TRPV1-mediated calcium entry.
-
Methodology: Fluorometric Imaging Plate Reader (FLIPR)-based calcium assay in cells expressing TRPV1.
-
Plate Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the TRPV1 receptor.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Prepare a concentration-response curve of this compound.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle.
-
Add a fixed concentration of capsaicin to activate the TRPV1 channels.
-
Measure the change in fluorescence intensity using a FLIPR instrument.
-
Calculate the inhibitory concentration 50 (IC50) value for this compound by fitting the concentration-response data to a logistical equation.[2]
-
Visualizations
Caption: Mechanism of this compound action on ion channels.
Caption: Workflow for testing this compound selectivity against VGCCs.
References
- 1. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Human TRPV1 structure and inhibition by the analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic antinociceptive effect of a calcium channel blocker and a TRPV1 blocker in an acute pain model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TRPV1 Antagonists: SB-366791 versus AMG9810 in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent TRPV1 receptor antagonists, SB-366791 and AMG9810, widely used in preclinical pain research. The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a key integrator of noxious stimuli, making it a prime target for the development of novel analgesics.[1][2] Understanding the nuances in the pharmacological profiles of antagonists like this compound and AMG9810 is crucial for designing and interpreting studies aimed at validating TRPV1 as a therapeutic target for various pain states.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data for this compound and AMG9810, highlighting their potency and efficacy in various assays and animal models of pain.
Table 1: In Vitro Potency of this compound and AMG9810 against TRPV1
| Compound | Species | Assay | Activator | Potency (IC50) | Reference |
| This compound | Human | Calcium Influx (FLIPR) | Capsaicin | 5.7 nM | [3] |
| Human | Electrophysiology | Capsaicin | - | ||
| Rat | Calcium Influx | Capsaicin | 651.9 nM | [4] | |
| Rat | Electrophysiology | Acid (pH 5) | Effective Antagonist | [5] | |
| Rat | Electrophysiology | Heat (50°C) | Effective Antagonist | [5] | |
| AMG9810 | Human | Calcium Influx | Capsaicin | 24.5 ± 15.7 nM | [6] |
| Human | Calcium Influx | Protons (pH 5) | 92.7 ± 72.8 nM | [6] | |
| Human | Calcium Influx | Heat | 15.8 ± 10.8 nM | [6] | |
| Rat | Calcium Influx | Capsaicin | 85.6 ± 39.4 nM | [6] | |
| Rat | Calcium Influx | Protons (pH 5) | 294 ± 192 nM | [6] | |
| Rat | Calcium Influx | Heat | 21 ± 17 nM | [6] |
Table 2: In Vivo Efficacy of this compound and AMG9810 in Preclinical Pain Models
| Compound | Pain Model | Species | Route of Administration | Effective Dose | Observed Effect | Reference |
| This compound | Inflammatory Pain (FCA) | Rat | Intraperitoneal | 30 µM (in vitro slice) | Reduced glutamatergic transmission | [7] |
| Bone Cancer Pain | Mouse | Intraperitoneal | 0.3 - 1.0 mg/kg | Reduced spontaneous flinches | [8] | |
| Capsaicin-induced Eye Wiping | Rat | Intraperitoneal | 500 µg/kg | Significantly inhibited wiping movements | [4] | |
| Capsaicin-induced Hypothermia | Rat | Intraperitoneal | 500 µg/kg | Significantly inhibited hypothermia | [4] | |
| AMG9810 | Inflammatory Pain (CFA) | Rat | Intraperitoneal | 100 mg/kg | Reversal of thermal and mechanical hyperalgesia | [6] |
| Capsaicin-induced Eye Wiping | Rat | Intraperitoneal | 3 - 30 mg/kg | Dose-dependent prevention of eye wiping | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Freund's Complete Adjuvant (FCA/CFA) Induced Inflammatory Pain
This model is widely used to induce a persistent inflammatory state, leading to thermal and mechanical hypersensitivity.
-
Animals: Male Sprague-Dawley or Wistar rats (180-250 g).
-
Induction of Inflammation: A volume of 50-150 µL of Complete Freund's Adjuvant (CFA) is injected subcutaneously into the plantar surface of one hind paw of the rat.[9] The CFA consists of heat-killed Mycobacterium tuberculosis in a water-in-oil emulsion.
-
Assessment of Pain-Related Behaviors:
-
Thermal Hyperalgesia: The latency of paw withdrawal from a radiant heat source (e.g., Hargreaves apparatus) is measured. A decrease in withdrawal latency in the inflamed paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.
-
Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with calibrated von Frey filaments is determined. A lower threshold in the inflamed paw signifies mechanical allodynia.
-
-
Drug Administration: Test compounds (this compound or AMG9810) or vehicle are typically administered systemically (e.g., intraperitoneally, orally) at various time points after CFA injection to assess their anti-hyperalgesic effects. Behavioral testing is then conducted at peak compound exposure times.
Capsaicin-Induced Eye Wiping Test
This is an acute pain model that directly assesses the in vivo antagonism of TRPV1.
-
Animals: Male mice or rats.
-
Procedure: A low concentration of capsaicin (e.g., 10 µL of a 0.01% solution) is instilled into one eye of the animal.[10]
-
Behavioral Measurement: The number of wiping movements of the ipsilateral forepaw towards the eye is counted for a defined period (e.g., the first 30-60 seconds) immediately after capsaicin application.
-
Drug Administration: The test antagonist is administered systemically prior to the capsaicin challenge. A reduction in the number of eye wipes compared to vehicle-treated animals indicates in vivo TRPV1 antagonism.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This technique allows for the direct measurement of ion channel activity in response to agonists and antagonists.
-
Cell Preparation: HEK293 or CHO cells stably expressing recombinant human or rat TRPV1 are cultured on coverslips.
-
Recording:
-
A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of transmembrane currents.
-
-
Experimental Protocol:
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
TRPV1 is activated by applying a known agonist (e.g., capsaicin, low pH, or heat).
-
The antagonist (this compound or AMG9810) is then co-applied with the agonist at various concentrations to determine its inhibitory effect on the agonist-evoked current.
-
Dose-response curves are generated to calculate the IC50 value of the antagonist.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the TRPV1 signaling pathway and a typical experimental workflow for evaluating TRPV1 antagonists.
Caption: TRPV1 signaling pathway and mechanism of action for this compound and AMG9810.
Caption: Preclinical workflow for evaluating TRPV1 antagonists in pain models.
References
- 1. researchgate.net [researchgate.net]
- 2. sophion.com [sophion.com]
- 3. TRPV1 antagonist, this compound, inhibits glutamatergic synaptic transmission in rat spinal dorsal horn following peripheral inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of an intrathecal TRPV1 antagonist, SB366791, on morphine-induced itch, body temperature, and antinociception in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.script-one.com [m.script-one.com]
- 7. Potential Neuropathic Pain Treatment Shows Promise in Preclinical Tests | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 8. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Butin Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions [frontiersin.org]
- 10. biorxiv.org [biorxiv.org]
A Comparative Guide to the Validation of SB-366791 as a Selective TRPV1 Blocker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SB-366791, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, with other known TRPV1 blockers. The following sections present supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant biological pathways and experimental workflows.
Introduction to TRPV1 and the Role of Antagonists
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a molecular integrator of noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent compounds like capsaicin, the active component of chili peppers. Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization and the sensation of pain. Consequently, TRPV1 has emerged as a key target for the development of novel analgesics.
This compound is a cinnamamide derivative that has been extensively validated as a potent and selective competitive antagonist of TRPV1. It has demonstrated superiority over earlier antagonists, such as capsazepine, due to its improved selectivity and potency. This guide will delve into the experimental evidence supporting the validation of this compound and compare its performance with other notable TRPV1 antagonists.
Comparative Efficacy of TRPV1 Antagonists
The following tables summarize the in vitro potency of this compound and other commonly used TRPV1 antagonists. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process. Lower IC50 values indicate greater potency.
Table 1: Potency of TRPV1 Antagonists Against Capsaicin-Induced Activation
| Compound | Species | IC50 (nM) | Reference(s) |
| This compound | Human | 5.7 | [1] |
| Rat | 651.9 (in cultured trigeminal ganglion cells) | [2] | |
| CHO Cells | 270 | [1] | |
| HEK293 Cells | 190 | [1] | |
| AMG-9810 | Human | 17 - 24.5 | [3][4] |
| Rat | 85.6 | [3][5] | |
| BCTC | Rat | 35 | [6][7][8] |
| Capsazepine | Human/Rat | 562 | [9][10][11] |
| I-RTX | Human | 5.4 | [12] |
| Rat | 0.7 | [12] |
Table 2: Potency of TRPV1 Antagonists Against Acid (Proton)-Induced Activation
| Compound | Species | IC50 (nM) | Reference(s) |
| AMG-9810 | Human | 92.7 | [5] |
| Rat | 294 | [5] | |
| BCTC | Rat | 6 | [6][7][8] |
Table 3: Potency of TRPV1 Antagonists Against Heat-Induced Activation
| Compound | Species | IC50 (nM) | Reference(s) |
| AMG-9810 | Human | 15.8 | [5] |
| Rat | 21 | [5] |
Key Validation Experiments and Methodologies
The validation of this compound as a selective TRPV1 blocker has been established through a series of key in vitro and in vivo experiments.
In Vitro Validation
1. Capsaicin-Induced Calcium Influx Assay
This assay is a primary method for screening and characterizing TRPV1 antagonists. It measures the ability of a compound to inhibit the influx of calcium into cells expressing TRPV1 upon stimulation with capsaicin.
-
Experimental Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are stably transfected to express human or rat TRPV1.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for a specific duration at 37°C.
-
Compound Incubation: The cells are then incubated with varying concentrations of the antagonist (e.g., this compound) or vehicle control.
-
Capsaicin Challenge: After the incubation period, a fixed concentration of capsaicin is added to stimulate TRPV1 activation.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by detecting the fluorescence signal using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
Data Analysis: The inhibitory effect of the antagonist is calculated, and the IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
-
2. Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion channel activity and is used to characterize the mechanism of action of TRPV1 antagonists.
-
Experimental Protocol:
-
Cell Preparation: Cells expressing TRPV1 are prepared for electrophysiological recording.
-
Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of whole-cell currents.
-
Agonist Application: TRPV1 is activated by applying capsaicin, heat (by perfusing with heated solution), or a low pH solution.
-
Antagonist Application: The antagonist is co-applied with the agonist to determine its effect on the ion channel currents.
-
Data Acquisition and Analysis: The inward currents generated by TRPV1 activation are recorded and analyzed to determine the inhibitory effect of the antagonist.
-
In Vivo Validation
1. Freund's Complete Adjuvant (FCA)-Induced Inflammatory Pain Model
This is a widely used animal model to study inflammatory pain and to evaluate the efficacy of analgesic compounds.
-
Experimental Protocol:
-
Induction of Inflammation: A single intraplantar injection of Freund's Complete Adjuvant (CFA) into the hind paw of a rodent (e.g., rat or mouse) is performed to induce a localized and persistent inflammation.
-
Behavioral Testing: At various time points after CFA injection, the animal's pain sensitivity is assessed using methods such as the von Frey test (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia).
-
Drug Administration: The TRPV1 antagonist (e.g., this compound) or vehicle is administered systemically (e.g., intraperitoneally or orally) or locally.
-
Post-Drug Assessment: Behavioral testing is repeated after drug administration to determine the compound's ability to reverse the inflammatory pain state.
-
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved in TRPV1 modulation and the experimental validation of this compound, the following diagrams are provided.
Caption: TRPV1 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Capsaicin-Induced Calcium Influx Assay.
Caption: Workflow for the In Vivo Freund's Complete Adjuvant (FCA) Model.
Conclusion
The experimental data robustly supports the validation of this compound as a highly potent and selective TRPV1 antagonist. Its low nanomolar IC50 value against capsaicin-induced TRPV1 activation, coupled with its efficacy in preclinical models of inflammatory pain, underscores its value as a pharmacological tool and a potential therapeutic agent. When compared to older antagonists like capsazepine, this compound exhibits a significantly improved potency and selectivity profile. While newer antagonists like AMG-9810 and BCTC also show high potency, this compound remains a benchmark compound for TRPV1 research. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation and development of novel TRPV1-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BCTC | TRPV Channels | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. BCTC - Immunomart [immunomart.com]
- 9. Capsazepine | TRP/TRPV Channel | Apoptosis | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Capsazepine | TRPV1 channel antagonist | Hello Bio [hellobio.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to SB-366791 and Other Cinnamamide TRPV1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation pathways, has emerged as a significant target for the development of novel analgesics. Among the various classes of TRPV1 antagonists, cinnamamides have shown considerable promise. This guide provides an objective comparison of SB-366791, a well-characterized cinnamamide antagonist, with other notable compounds from the same chemical class, supported by experimental data.
Introduction to Cinnamamide TRPV1 Antagonists
The cinnamamide scaffold is a privileged structure in medicinal chemistry, forming the basis for a multitude of pharmacologically active compounds.[1] In the context of TRPV1 antagonism, these molecules typically feature an N-aryl cinnamamide core, which has been extensively studied to understand its structure-activity relationship (SAR).[1] this compound is a potent and selective antagonist of TRPV1, demonstrating competitive action against various activation modalities, including capsaicin, heat, and acid.[2] Its favorable selectivity profile, with minimal off-target effects, has established it as a valuable tool for investigating TRPV1 biology.[2]
Performance Comparison: In Vitro Potency
The in vitro potency of TRPV1 antagonists is commonly assessed by their ability to inhibit capsaicin-induced calcium influx in cell lines expressing the receptor. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison. The following table summarizes the reported IC50 values for this compound and other cinnamamide-based TRPV1 antagonists. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |
| This compound | FLIPR-based Ca2+ assay | hTRPV1-expressing cells | Capsaicin | 5.7 | [3] |
| This compound | Ca2+ influx | Cultured trigeminal ganglion cells | Capsaicin | 651.9 | [4] |
| AMG9810 | Not specified | Not specified | Not specified | Not specified | [5] |
| N-(3-methoxyphenyl)-N-methyl-4-chlorocinnamamide | Ca2+ influx assay | rat TRPV1-expressing HEK293 cells | Capsaicin (1.0 µM) | 1300 | [1] |
| N-{3-(3-fluoropropoxy)phenyl}-N-methyl-4-chlorocinnamamide | Ca2+ influx assay | rat TRPV1-expressing HEK293 cells | Capsaicin (1.0 µM) | 1100 | [1] |
Note: The IC50 value for this compound from the Ca2+ influx assay in cultured trigeminal ganglion cells is notably higher than that from the FLIPR-based assay. This discrepancy may arise from differences in the cell type, receptor expression levels, and specific assay conditions. One study also reported an IC50 of 3.7 µM for this compound in a Ca2+ influx assay using rat TRPV1-expressing HEK293 cells with 1.0 µM capsaicin.[1]
In Vivo Efficacy
The in vivo efficacy of TRPV1 antagonists is often evaluated in rodent models of pain and inflammation. The capsaicin-induced wiping model and the capsaicin-induced hypothermia model are two commonly used assays.
In a study comparing this compound and the non-cinnamamide antagonist capsazepine in rats, an intraperitoneal dose of 500 µg/kg of this compound was effective in significantly inhibiting capsaicin-induced hypothermia, wiping movements, and vasodilation in the knee joint.[4] In contrast, a 2 mg/kg dose of capsazepine was ineffective.[4] This suggests that this compound is a more potent in vivo TRPV1 antagonist than capsazepine in rats.[4]
A study investigating the effects of four different TRPV1 antagonists on lipopolysaccharide-induced cytokine production in murine macrophages found that AMG9810 and capsazepine significantly suppressed the release of pro-inflammatory cytokines, while this compound and BCTC were less effective in this specific assay.[6] This highlights that the efficacy of TRPV1 antagonists can be context-dependent and may vary across different biological systems and inflammatory models.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methods used to evaluate these compounds, the following diagrams are provided.
The diagram above illustrates the activation of the TRPV1 channel by various stimuli, leading to cation influx and subsequent pain sensation.[7][8][9][10][11] this compound and other cinnamamide antagonists act by blocking this channel, thereby inhibiting the downstream signaling cascade.
This flowchart outlines a typical workflow for the screening and validation of TRPV1 antagonists.[12][13][14][15] The process begins with high-throughput in vitro screening to identify potent inhibitors, followed by in vivo studies to confirm their efficacy in relevant animal models.
Experimental Protocols
In Vitro: FLIPR-Based Calcium Assay
This assay measures the ability of a compound to inhibit capsaicin-induced calcium influx in cells stably expressing the TRPV1 channel.
1. Cell Culture:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human TRPV1 (hTRPV1) channel in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic.
-
Plate the cells in 96-well or 384-well black-walled, clear-bottom plates and grow to confluence.
2. Compound Preparation:
-
Prepare serial dilutions of the test compounds (e.g., this compound and other cinnamamide analogs) in a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
3. Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done for 45-60 minutes at 37°C.
4. Antagonist Incubation:
-
Add the diluted test compounds to the respective wells and incubate for a predetermined period (e.g., 15-20 minutes) at room temperature.
5. Measurement of Calcium Influx:
-
Place the plate in a Fluorometric Imaging Plate Reader (FLIPR).
-
Establish a baseline fluorescence reading.
-
Add a solution of capsaicin (at a concentration that elicits a submaximal response, e.g., EC80) to all wells simultaneously.
-
Immediately record the fluorescence intensity over time.
6. Data Analysis:
-
Calculate the change in fluorescence from baseline to the peak response after capsaicin addition.
-
Normalize the data to the response in the absence of the antagonist.
-
Plot the normalized response against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo: Capsaicin-Induced Wiping Model in Rats
This model assesses the ability of a TRPV1 antagonist to reduce nocifensive behavior induced by capsaicin.
1. Animals:
-
Use adult male Sprague-Dawley rats.
-
Acclimate the animals to the testing environment before the experiment.
2. Compound Administration:
-
Administer the test compound (e.g., this compound) via the desired route (e.g., intraperitoneal, oral) at various doses.
-
Administer a vehicle control to a separate group of animals.
3. Capsaicin Challenge:
-
After a predetermined pretreatment time, inject a small volume of a dilute capsaicin solution (e.g., 10 µg in 10 µL) into the plantar surface of one hind paw.
4. Behavioral Observation:
-
Immediately after the capsaicin injection, place the rat in an observation chamber.
-
Record the cumulative time the animal spends licking, biting, or flinching the injected paw over a set period (e.g., 5 minutes).
5. Data Analysis:
-
Compare the duration of nocifensive behaviors between the vehicle-treated and compound-treated groups.
-
A significant reduction in the duration of these behaviors indicates an analgesic effect of the antagonist.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differences in the effects of four TRPV1 channel antagonists on lipopolysaccharide-induced cytokine production and COX-2 expression in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Highly Efficient Real-Time TRPV1 Screening Methodology for Effective Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Flow chart - screening and optimisation of biologically active small molecules [research.uni-leipzig.de]
Control Experiments for SB-366791 Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SB-366791, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, with other commonly used TRPV1 antagonists. The experimental data and protocols presented herein are designed to assist researchers in designing robust control experiments to validate the specificity of this compound in their studies.
Executive Summary
This compound is a highly selective, competitive antagonist of the TRPV1 receptor, demonstrating significantly improved specificity over first-generation antagonists like capsazepine.[1] Its utility as a research tool is underscored by its minimal off-target activity across a broad range of receptors and ion channels.[1] This guide presents a comparative analysis of this compound with other TRPV1 antagonists, namely capsazepine, BCTC, and AMG 517, focusing on their potency against different modes of TRPV1 activation and their known off-target effects. The provided experimental protocols and pathway diagrams serve as a resource for validating the on-target action of this compound in various experimental settings.
Data Presentation
Table 1: Comparative Potency of TRPV1 Antagonists
This table summarizes the inhibitory potency of this compound and alternative antagonists against human TRPV1 (hTRPV1) and rat TRPV1 (rTRPV1) activated by various stimuli. Potency is expressed as IC50 (half-maximal inhibitory concentration), pA2 (a measure of competitive antagonist potency), or pKb (the negative logarithm of the antagonist's dissociation constant).
| Compound | Species | Activation Method | Potency (IC50, pA2, or pKb) | Reference(s) |
| This compound | Human | Capsaicin | pA2 = 7.71, pKb = 7.74 ± 0.08 | [1] |
| Human | Acid (pH 5.5) | Effective Antagonist | [1] | |
| Human | Heat (50°C) | Effective Antagonist | [1] | |
| Rat | Capsaicin | IC50 = 651.9 nM (trigeminal ganglion) | [2] | |
| Rat | Acid (pH 5.5) | Effective Antagonist | [1] | |
| Capsazepine | Human | Capsaicin | - | - |
| Rat | Capsaicin | IC50 = 562 nM | [3][4] | |
| Rat | Acid (pH 5.5) | Ineffective Antagonist | [1] | |
| BCTC | Rat | Capsaicin | IC50 = 35 nM | - |
| Rat | Acid | IC50 = 6.0 nM | - | |
| AMG 517 | Human | Capsaicin | IC50 = 0.9 nM | [5] |
| Human | Acid (pH 5.0) | IC50 = 0.5 nM | [5] | |
| Human | Heat (45°C) | IC50 = 1-2 nM | [5] | |
| Rat | Capsaicin | IC50 = 0.68 ± 0.2 nM (DRG neurons) | [5] |
Table 2: Selectivity Profile of TRPV1 Antagonists
This table highlights the known off-target activities of the compared TRPV1 antagonists. A comprehensive off-target screening of this compound against a panel of 47 receptors and ion channels revealed little to no significant interactions.[1]
| Compound | Known Off-Target(s) | Comments | Reference(s) |
| This compound | Minimal to none reported | Profiled against a panel of 47 GPCRs and ion channels with no significant hits. Did not affect hyperpolarisation-activated current (Ih) or voltage-gated Ca2+ channels (VGCC). | [1] |
| Capsazepine | TRPM8, TRPV4, Nicotinic acetylcholine receptors, Voltage-gated Ca2+ channels | Exhibits notable off-target activity, which can confound experimental results. | [3][6] |
| BCTC | TRPM8 | Shows antagonism at the cold and menthol receptor, TRPM8. | [7] |
| AMG 517 | Not specified | Described as a highly selective TRPV1 antagonist. However, clinical development was halted due to hyperthermia, an on-target effect of potent TRPV1 blockade. | [8][9][10] |
Mandatory Visualization
References
- 1. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capsazepine | TRP/TRPV Channel | Apoptosis | TargetMol [targetmol.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benthamopen.com [benthamopen.com]
- 9. AMG-517 - Wikipedia [en.wikipedia.org]
- 10. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of SB-366791 Cross-Reactivity with Transient Receptor Potential (TRP) Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological activity of SB-366791, a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, against other members of the TRP channel family. The data presented herein is intended to assist researchers in evaluating the selectivity of this compound and designing experiments that require a specific blockade of TRPV1.
Introduction to this compound
This compound is a cinnamamide derivative identified as a highly potent and selective competitive antagonist of the TRPV1 receptor.[1][2] TRPV1, a non-selective cation channel, is a key player in the detection and transduction of noxious stimuli, including heat, protons (acidic conditions), and capsaicin, the pungent component of chili peppers.[2] Due to its central role in pain and neurogenic inflammation, TRPV1 is a significant target for the development of novel analgesic drugs. The selectivity of a pharmacological tool like this compound is paramount to ensure that observed effects are attributable to the inhibition of the intended target and not due to off-target interactions with other functionally related ion channels, such as other members of the TRP family.
Quantitative Comparison of this compound Activity on TRP Channels
The following table summarizes the available quantitative data on the inhibitory potency of this compound against various TRP channels. The data clearly demonstrates the high affinity of this compound for the TRPV1 channel.
| TRP Channel | Agonist | Assay Type | Cell Line | Measured Parameter | Potency (IC₅₀ / pA₂) | Citation |
| hTRPV1 | Capsaicin | FLIPR Ca²⁺ Assay | CHO / HEK293 | Inhibition of Ca²⁺ flux | IC₅₀ = 5.7 nM | [3] |
| hTRPV1 | Capsaicin | FLIPR Ca²⁺ Assay | CHO | Inhibition of Ca²⁺ flux | IC₅₀ = 0.27 µM | [3] |
| rTRPV1 | Capsaicin | Ca²⁺ Influx Assay | Rat TRPV1-expressing HEK293 cells | Inhibition of Ca²⁺ influx | IC₅₀ = 3.7 µM | [4] |
| hTRPV1 | Capsaicin, Heat | Electrophysiology | - | Inhibition of current | pA₂ = 7.71 | |
| TRPA1 | AITC | - | - | No inhibition observed | - | [5] |
| TRPM8 | - | - | - | No significant activity reported | - | |
| TRPV2 | - | - | - | No significant activity reported | - | |
| TRPV3 | - | - | - | No significant activity reported | - | |
| TRPV4 | - | - | - | No significant activity reported | - |
Note on Selectivity: A comprehensive screening study demonstrated that at a concentration of 1 µM, this compound exhibited little to no activity against a panel of 47 other ion channels and G protein-coupled receptors, providing strong evidence for its selectivity for TRPV1.[5] While specific IC₅₀ values for other individual TRP channels are not widely reported, the lack of reported off-target effects in numerous studies further supports its use as a selective TRPV1 antagonist.
Experimental Methodologies
Detailed protocols for two common assays used to determine the potency and selectivity of TRP channel antagonists are provided below.
Fluorometric Imaging Plate Reader (FLIPR)-Based Calcium Assay
This high-throughput assay is used to measure changes in intracellular calcium concentration following channel activation.
a. Cell Culture and Plating:
-
HEK293 or CHO cells stably expressing the human TRPV1 channel are cultured in DMEM/F12 medium supplemented with 10% FBS and a selection antibiotic (e.g., 0.5 mg/mL Geneticin).
-
Cells are seeded into 384-well black, clear-bottom microplates at a density of approximately 10,000 cells per well and incubated overnight to form a confluent monolayer.
b. Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit dye) in an assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C. The dye loading solution may also contain an anion-exchange inhibitor like probenecid to prevent dye leakage.
c. Compound Addition and Measurement:
-
Serial dilutions of this compound and control compounds are prepared in the assay buffer.
-
The compound plate and the cell plate are placed into the FLIPR instrument.
-
A baseline fluorescence reading is established for 10-20 seconds.
-
The instrument adds the test compounds to the cell plate, and the plate is incubated for a predefined period (e.g., 15 minutes) to allow for compound binding.
-
A specific agonist for the TRP channel being tested (e.g., capsaicin for TRPV1) is then added to stimulate calcium influx.
-
Fluorescence intensity is measured for a period of 90-180 seconds to capture the peak response.
d. Data Analysis:
-
The change in relative fluorescence units (RFU) from baseline to the peak after agonist addition is calculated.
-
The percentage of inhibition by this compound is determined relative to the response in the absence of the antagonist.
-
IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Whole-Cell Patch-Clamp Electrophysiology
This "gold-standard" technique provides a direct measure of ion channel currents.
a. Cell Preparation:
-
Cells expressing the target TRP channel are plated on glass coverslips suitable for microscopy.
b. Recording Setup:
-
A coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution (e.g., aCSF).
-
Glass micropipettes with a resistance of 3-7 MΩ are filled with an intracellular solution and mounted on a micromanipulator.
c. Whole-Cell Configuration:
-
The micropipette is brought into contact with a cell, and a high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane through gentle suction.
-
The membrane patch is then ruptured by applying a brief pulse of suction, establishing the whole-cell configuration, which allows for control of the membrane potential and measurement of the total current across the cell membrane.
d. Antagonist Application and Data Acquisition:
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
The TRP channel agonist is applied to the cell to elicit an inward current.
-
After a washout period, the cell is pre-incubated with this compound for a set duration.
-
The agonist is then co-applied with this compound, and the resulting current is recorded.
-
The reduction in current amplitude in the presence of the antagonist is measured. This procedure is repeated for a range of antagonist concentrations.
e. Data Analysis:
-
The percentage of current inhibition is calculated for each concentration of this compound.
-
For competitive antagonists, a Schild analysis can be performed by measuring the shift in the agonist dose-response curve in the presence of different antagonist concentrations to determine the pA₂ value.
Visualizing the Mechanism and Workflow
To further illustrate the concepts discussed, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of SB-366791 and Other Analgesics
For researchers and professionals in drug development, understanding the comparative efficacy and mechanisms of novel analgesic compounds is paramount. This guide provides an objective comparison of SB-366791, a potent and selective TRPV1 receptor antagonist, with other analgesics, supported by experimental data.
Mechanism of Action: A Selective Antagonist of the TRPV1 Receptor
This compound exerts its analgesic effects by selectively and competitively antagonizing the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] This receptor is a non-selective cation channel predominantly expressed in peripheral sensory neurons and is a key player in detecting noxious stimuli such as heat, acid, and capsaicin (the pungent component of chili peppers).[1] By blocking the activation of TRPV1, this compound effectively inhibits the signaling cascade that leads to the sensation of pain, particularly in inflammatory and neuropathic pain states.
Signaling Pathway of this compound
Comparative Efficacy: this compound vs. Other Analgesics
The analgesic potential of this compound has been evaluated against other compounds, primarily the less selective TRPV1 antagonist capsazepine and the widely used opioid, morphine.
This compound vs. Capsazepine
This compound demonstrates superior potency and selectivity compared to capsazepine.[2]
| Parameter | This compound | Capsazepine | Reference |
| pA2 at hTRPV1 | 7.71 | - | |
| pK_b (inhibition of capsaicin response) | 7.74 ± 0.08 | - | [1] |
| IC50 (Capsaicin-induced Ca2+ influx) | 3.7 µM | - | [3] |
| Inhibition of Capsaicin-induced Hypothermia in Rats | Significant inhibition at 500 µg/kg i.p. | Ineffective at 2 mg/kg | [2] |
| Inhibition of Capsaicin-induced Wiping Movements in Rats | Significant inhibition at 500 µg/kg i.p. | Ineffective at 2 mg/kg | [2] |
| Inhibition of Capsaicin-induced Vasodilation in Rat Knee Joint | Significant inhibition at 500 µg/kg i.p. | Ineffective at 2 mg/kg | [2] |
This compound in Combination with Morphine
In a murine model of bone cancer pain, a condition often resistant to conventional analgesics, this compound has been shown to potentiate the analgesic effects of morphine.[4]
| Treatment | Effect on Spontaneous Flinches | Effect on Weight-Bearing | Reference |
| Morphine (up to 10 mg/kg i.p.) | Significant reduction only at 10 mg/kg | No improvement | [4] |
| This compound (0.3 and 1.0 mg/kg i.p.) | Significant reduction | No improvement | [4] |
| Morphine + this compound (sub-analgesic dose of 0.1 mg/kg) | Significant reduction compared to morphine alone | Significant improvement compared to morphine alone | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Murine Model of Bone Cancer Pain
This model is utilized to assess the efficacy of analgesics in a clinically relevant context of cancer-induced pain.
References
- 1. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SB366791, a TRPV1 antagonist, potentiates analgesic effects of systemic morphine in a murine model of bone cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of SB-366791 and Other Competitive TRPV1 Antagonists: A Schild Analysis Perspective
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the competitive antagonism of SB-366791 at the TRPV1 receptor, with a comparative analysis against other notable antagonists based on Schild analysis data.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, plays a crucial role in pain perception, particularly in response to noxious stimuli such as heat, acid, and capsaicin. Consequently, the development of potent and selective TRPV1 antagonists is a significant area of research for novel analgesic therapies. This compound has emerged as a notable competitive antagonist of the TRPV1 receptor. This guide provides a comprehensive comparison of the competitive antagonism of this compound with other key TRPV1 antagonists, focusing on quantitative data derived from Schild analysis.
Principle of Schild Analysis
Schild analysis is a cornerstone of classical pharmacology used to quantify the affinity of a competitive antagonist for its receptor. It is based on the principle that a competitive antagonist will cause a parallel rightward shift in the agonist's concentration-response curve without affecting the maximum response. The degree of this shift, known as the dose-ratio, is dependent on the concentration and affinity of the antagonist. A Schild plot of log(dose-ratio - 1) against the log of the antagonist concentration yields a straight line. For a truly competitive antagonist, the slope of this line should not be significantly different from unity (1.0). The x-intercept of this plot provides the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. The pA2 value is a direct measure of the antagonist's affinity for the receptor.
Comparative Quantitative Data
The following table summarizes the pA2 values and other relevant affinity constants for this compound and a selection of other competitive TRPV1 antagonists, as determined by Schild analysis and other binding assays.
| Antagonist | pA2 Value (Schild Analysis) | Schild Slope | Other Affinity Measures (IC50, pKi) | Species | Reference(s) |
| This compound | 7.71 | Not Reported | - | Human | |
| AMG-9810 | 7.46 | 0.93 | IC50: 85.6 nM | Rat | |
| SB-705498 | 7.4 | 1.24 | pKi: 7.6 | Human | |
| Capsaicin | Not Applicable (Agonist) | - | - | - | |
| A-425619 | Not Reported | Not Reported | IC50: 3-9 nM | Rat | |
| Capsazepine | Not Reported | Not Reported | IC50: ~562 nM | Rat/Human |
Note: A Schild slope close to 1.0 is indicative of competitive antagonism. pA2 values are a direct measure of affinity from functional assays, while IC50 and pKi values are measures of inhibitory concentration and binding affinity, respectively, and can be influenced by experimental conditions. Direct comparison is most accurate when using pA2 values from Schild analyses conducted under similar conditions.
Experimental Protocols
A generalized protocol for performing a Schild analysis for a competitive TRPV1 antagonist using an in vitro cell-based assay is outlined below. This protocol can be adapted for specific cell lines and equipment.
Cell Culture and Plating
-
Cell Line: A stable cell line expressing the human or rat TRPV1 receptor is used, typically Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM for HEK293) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Plating: For the assay, cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere and form a confluent monolayer overnight.
Calcium Imaging Assay
-
Fluorescent Dye Loading: The cell monolayer is loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., HBSS with 20 mM HEPES). The plate is incubated to allow for dye uptake and de-esterification.
-
Compound Preparation: Serial dilutions of the agonist (e.g., capsaicin) and the antagonist (e.g., this compound) are prepared in the assay buffer.
-
Assay Procedure:
-
A baseline fluorescence reading is established for each well.
-
Different concentrations of the antagonist are added to the wells and incubated for a predetermined period to allow for receptor binding equilibrium.
-
A concentration-response curve for the agonist is then generated in the absence and presence of each concentration of the antagonist. The agonist is added to the wells, and the change in fluorescence, indicating intracellular calcium influx, is measured over time using a fluorescence plate reader (e.g., FLIPR).
-
Electrophysiology (Whole-Cell Patch-Clamp)
-
Cell Preparation: Cells expressing TRPV1 are prepared for electrophysiological recording.
-
Recording: Whole-cell patch-clamp recordings are performed. The cell is held at a negative membrane potential (e.g., -60 mV).
-
Agonist and Antagonist Application:
-
A baseline current is recorded.
-
Increasing concentrations of the agonist are applied to the cell to generate a control concentration-response curve.
-
The cell is then washed, and a fixed concentration of the antagonist is pre-applied, followed by the co-application of the agonist at various concentrations to generate a shifted concentration-response curve.
-
This process is repeated for several antagonist concentrations.
-
Data Analysis (Schild Plot Construction)
-
Concentration-Response Curves: For each antagonist concentration, the agonist concentration-response data is plotted, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined.
-
Dose-Ratio Calculation: The dose-ratio (DR) is calculated for each antagonist concentration by dividing the agonist EC50 in the presence of the antagonist by the agonist EC50 in the absence of the antagonist.
-
Schild Plot: A plot of log(DR-1) on the y-axis versus the negative logarithm of the molar concentration of the antagonist on the x-axis is constructed.
-
pA2 Determination: A linear regression is fitted to the data points. The x-intercept of this line is the pA2 value. The slope of the line is also determined and should be close to 1.0 for competitive antagonism.
Conclusion
SB-366791 vs. Capsazepine: A Comparative Guide for TRPV1 Receptor Research
For researchers, scientists, and drug development professionals investigating the role of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, the choice of a selective and potent antagonist is critical for obtaining unambiguous results. This guide provides a detailed comparison of two commonly used TRPV1 antagonists, SB-366791 and capsazepine, highlighting the superior pharmacological profile of this compound for preclinical research.
This comparison demonstrates that while both compounds target the TRPV1 receptor, this compound offers significantly higher potency and a vastly improved selectivity profile over capsazepine, which is known for its off-target effects. These characteristics make this compound a more reliable tool for elucidating the specific roles of TRPV1 in various physiological and pathological processes.
Superior Selectivity and Potency of this compound
This compound is a potent and highly selective competitive antagonist of the TRPV1 receptor.[1] In contrast, capsazepine, an earlier generation antagonist, is hampered by non-selective actions on other receptors and ion channels, which can confound experimental outcomes.[1][2]
A key advantage of this compound is its lack of activity at voltage-gated calcium channels (VGCC) and the hyperpolarization-activated current (Ih), both of which are affected by capsazepine.[1][2] Furthermore, extensive screening has shown that this compound has minimal to no effect on a wide panel of 47 other G-protein coupled receptors and ion channels.[1][2] Capsazepine, on the other hand, has been reported to interact with nicotinic acetylcholine receptors, other TRP channels like TRPM8, and modulate various intracellular signaling pathways, including the JAK/STAT pathway.[3][4]
In terms of potency, this compound consistently demonstrates superiority. In vivo studies have shown that a 500 µg/kg dose of this compound effectively inhibits capsaicin-induced physiological responses in rats, whereas a significantly higher dose of 2 mg/kg of capsazepine was found to be ineffective.[5][6] This highlights the greater in vivo potency of this compound.
Another critical distinction is their efficacy against different modes of TRPV1 activation. This compound is a comprehensive antagonist, effectively blocking TRPV1 activation by capsaicin, noxious heat, and acidic conditions.[1][2] Notably, unlike capsazepine, this compound is also a potent antagonist of the acid-mediated activation of the rat TRPV1 receptor, making it a more versatile tool for studying TRPV1 function in conditions such as inflammation where tissue acidosis is a key factor.[1][2]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and capsazepine, underscoring the superior potency and competitive nature of this compound.
| Parameter | This compound | Capsazepine | Reference |
| Mechanism of Action | Competitive Antagonist | Competitive Antagonist | [1][2] |
| pA2 (human TRPV1) | 7.71 | - | [1][2] |
| pKb (vs. Capsaicin) | 7.74 ± 0.08 | - | [1][2] |
| IC50 | 5.7 nM | 651.9 nM (in cultured trigeminal ganglion cells) | [6][7] |
| In Vivo Efficacy | 500 µg/kg (i.p.) inhibits capsaicin-induced responses in rats | 2 mg/kg (i.p.) was ineffective in the same model | [5][6] |
Signaling Pathway and Experimental Workflow
To visually represent the interaction of these antagonists with the TRPV1 signaling pathway and a typical experimental workflow, the following diagrams are provided.
Caption: TRPV1 activation and antagonist inhibition pathway.
Caption: A typical in vitro workflow for comparing antagonists.
Experimental Protocols
Below are detailed methodologies for key experiments used to compare this compound and capsazepine.
FLIPR-Based Calcium (Ca²⁺) Assay
This high-throughput assay is used to measure changes in intracellular calcium concentration upon channel activation, providing a functional readout of antagonist potency.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human TRPV1 channel are cultured in appropriate media (e.g., DMEM with 10% FBS, geneticin for selection) and plated into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Antagonist Application: The dye solution is removed, and cells are washed. A solution containing either vehicle or varying concentrations of the antagonist (this compound or capsazepine) is added to the wells. The plate is incubated for a defined period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Measurement: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is measured before the automated addition of a TRPV1 agonist (e.g., capsaicin at an EC₈₀ concentration). The fluorescence intensity is then monitored in real-time.
-
Data Analysis: The increase in fluorescence following agonist addition is quantified. The inhibitory effect of the antagonist is calculated relative to the vehicle control. Concentration-response curves are generated to determine the IC₅₀ or pK_b values for each antagonist.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides direct measurement of the ion currents flowing through the TRPV1 channel, allowing for detailed characterization of the antagonist's mechanism of action.
-
Cell Preparation: Dorsal root ganglion (DRG) neurons are isolated from rodents and cultured, or HEK293 cells expressing TRPV1 are used.
-
Recording: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane (a "gigaseal"). The membrane patch under the pipette is then ruptured to gain electrical access to the cell interior (whole-cell configuration). The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
Drug Application: A rapid solution exchange system is used to apply the TRPV1 agonist (e.g., capsaicin, low pH solution, or heated solution) to the cell, evoking an inward current.
-
Antagonist Testing: To test for antagonism, the cell is pre-incubated with the antagonist (this compound or capsazepine) for a set duration before co-application with the agonist. The reduction in the agonist-evoked current amplitude indicates the degree of inhibition.
-
Data Analysis: The peak current amplitude in the presence of the antagonist is compared to the control current. By testing a range of antagonist concentrations, a dose-response curve can be constructed to determine the IC₅₀. For competitive antagonists like this compound, a Schild analysis can be performed to determine the pA₂ value.[1][2]
In Vivo Capsaicin-Induced Nocifensive Behaviors
This behavioral assay assesses the antagonist's ability to block pain-related responses in a living animal.
-
Animals: Adult male Sprague-Dawley rats or mice are used.
-
Antagonist Administration: Animals are pre-treated with either vehicle, this compound, or capsazepine via an appropriate route (e.g., intraperitoneal injection, i.p.) at varying doses.
-
Noxious Challenge: After a set pre-treatment time (e.g., 30-60 minutes), a low concentration of capsaicin is administered to a specific site, such as the paw (for measuring licking/flinching time) or the eye (for measuring eye-wiping movements).[5]
-
Behavioral Scoring: The number of nocifensive behaviors (e.g., eye wipes, seconds spent licking the paw) is recorded by a blinded observer for a defined period immediately following the capsaicin challenge.
-
Data Analysis: The behavioral scores for the antagonist-treated groups are compared to the vehicle-treated group to determine the degree of inhibition and establish an in vivo effective dose.
Conclusion
For researchers requiring a precise and reliable tool to investigate TRPV1, this compound is the superior choice over capsazepine. Its high potency, broad-spectrum antagonism of different activation modalities, and, most importantly, its clean selectivity profile minimize the risk of misinterpreting data due to off-target effects. The use of this compound can therefore lead to more accurate and reproducible findings in the study of pain, inflammation, and other TRPV1-mediated pathologies.
References
- 1. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Effects of SB-366791 on Different TRPV1 Activation Modes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of SB-366791, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, across different modes of activation. The supporting experimental data, detailed methodologies, and visual representations of key processes are presented to facilitate a comprehensive understanding of its pharmacological profile.
Executive Summary
This compound is a well-characterized cinnamide derivative that acts as a competitive antagonist at the capsaicin binding site on the TRPV1 channel.[1] Experimental data demonstrates its efficacy in inhibiting TRPV1 activation induced by chemical agonists (capsaicin), thermal stimuli (noxious heat), and changes in pH (protons). This guide synthesizes the available quantitative data to compare its potency across these activation modalities.
Data Presentation: Quantitative Comparison of this compound Efficacy
The following tables summarize the key quantitative metrics of this compound's inhibitory action on TRPV1 under different activation conditions.
Table 1: Inhibition of Capsaicin-Activated TRPV1 by this compound
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| IC₅₀ | 5.7 nM | Not Specified | Not Specified | [2] |
| IC₅₀ | 651.9 nM | Rat Trigeminal Ganglion Neurons | Calcium Influx | [3][4] |
| IC₅₀ | 3.7 µM | Rat TRPV1-expressing HEK293 cells | Calcium Influx (Fura-2) | [5] |
| pA₂ | 7.71 | Human TRPV1 | FLIPR-based Ca²⁺ Assay (Schild Analysis) | [1] |
| pKₑ | 7.74 ± 0.08 | Human TRPV1 | FLIPR-based Ca²⁺ Assay | [1] |
Note: The variability in reported IC₅₀ values for capsaicin-induced activation may be attributed to different experimental systems, cell types, and assay conditions.
Table 2: Inhibition of Heat- and pH-Activated TRPV1 by this compound
| Activation Mode | Parameter | Value | Species/Cell Line | Assay Type | Reference |
| Heat (50°C) | Inhibition | Effective Antagonist | Human TRPV1 | Electrophysiology | [1] |
| pH (Acid) | IC₅₀ | 21 nM | Human TRPV1 (wild-type) | Whole-cell patch clamp (at pH 5) | [6] |
Mechanism of Action
This compound acts as a competitive antagonist at the vanilloid binding site of the TRPV1 channel.[1] Schild analysis of its inhibitory effect on capsaicin-induced activation yields a pA₂ value of 7.71, with a slope not significantly different from unity, which is characteristic of competitive antagonism.[1] This indicates that this compound and capsaicin compete for the same binding site on the receptor. Structural studies have further revealed that this compound binds to the vanilloid site and functions as an allosteric inhibitor of human TRPV1.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay
This high-throughput assay is used to measure changes in intracellular calcium concentration following TRPV1 activation.
1. Cell Culture and Plating:
-
HEK293 cells stably expressing human TRPV1 are maintained in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.
-
Cells are seeded into black-walled, clear-bottom 96- or 384-well microplates at a density of 40,000-60,000 cells per well and incubated for 24-48 hours to form a monolayer.[7]
2. Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit reagent) in an assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4) for 1 hour at 37°C.[7][8]
3. Assay Procedure:
-
The cell plate and a compound plate containing serial dilutions of this compound are placed into the FLIPR instrument.
-
A baseline fluorescence reading is established for 10-20 seconds.
-
The instrument adds the antagonist (this compound) to the wells, and the plate is incubated for 5-15 minutes.[7]
-
The agonist (e.g., capsaicin) is then added to stimulate TRPV1, and fluorescence intensity is recorded for 2-3 minutes to measure calcium influx.[7]
4. Data Analysis:
-
The increase in fluorescence intensity corresponds to the influx of calcium.
-
The inhibitory effect of this compound is determined by comparing the response in the presence of the antagonist to the control response (agonist alone).
-
IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in individual cells.
1. Cell Preparation:
-
HEK293 cells expressing TRPV1 are plated on glass coverslips.
2. Pipette Preparation:
-
Glass micropipettes with a resistance of 3-7 MΩ are fabricated using a puller and filled with an intracellular solution (e.g., containing K-Gluconate).[9]
3. Recording:
-
A micropipette is brought into contact with a cell, and a high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured by applying gentle suction, establishing the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).[7]
4. Stimulation and Inhibition:
-
TRPV1 is activated by applying a specific stimulus:
-
Capsaicin: Applied through the perfusion system at a known concentration.
-
Heat: The temperature of the perfusion solution is rapidly increased to the target temperature (e.g., 50°C).
-
pH: The perfusion solution is switched to one with a low pH (e.g., pH 5).
-
-
The resulting inward currents are recorded.
-
To test for inhibition, cells are pre-incubated with this compound before the application of the activating stimulus.[7]
5. Data Analysis:
-
The amplitude of the current is measured before and after the application of this compound to determine the percentage of inhibition.
-
IC₅₀ values are determined by testing a range of this compound concentrations and fitting the data to an inhibition curve.
Visualizations
The following diagrams illustrate key experimental workflows and the mechanism of action of this compound.
Caption: Workflow for a FLIPR-based calcium assay to determine the IC₅₀ of this compound.
Caption: Workflow for a whole-cell patch clamp experiment to measure this compound inhibition.
Caption: Competitive antagonism of this compound at the TRPV1 vanilloid binding site.
References
- 1. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human TRPV1 structure and inhibition by the analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. docs.axolbio.com [docs.axolbio.com]
Safety Operating Guide
Navigating the Safe Disposal of SB-366791: A Comprehensive Guide
For immediate release – Researchers, scientists, and drug development professionals now have a centralized resource for the proper disposal of SB-366791, a potent and selective TRPV1 antagonist. This guide provides essential safety and logistical information, ensuring the responsible management of this chemical compound within a laboratory setting. Adherence to these procedures is critical for maintaining a safe research environment and complying with regulatory standards.
Understanding the Compound: Key Data
A thorough understanding of the physicochemical properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄ClNO₂ | Cayman Chemical |
| Molecular Weight | 287.7 g/mol | Cayman Chemical |
| CAS Number | 472981-92-3 | Cayman Chemical |
| IC₅₀ | 5.7 nM for vanilloid receptor 1 (VR1/TRPV1) | MedchemExpress, Selleck Chemicals |
| Solubility in DMSO | 10 mg/mL | Cayman Chemical |
| Solubility in DMF | 10 mg/mL | Cayman Chemical |
| Storage Temperature | -20°C | MedchemExpress |
Proper Disposal Protocol for this compound
The proper disposal of this compound, as with any laboratory chemical, is a critical aspect of laboratory safety and environmental responsibility. The following step-by-step guide outlines the recommended procedures.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be outfitted with the appropriate personal protective equipment. This includes, but is not limited to:
-
Eye Protection: Chemical safety glasses or goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Step 2: Waste Segregation and Collection
All waste containing this compound, whether in solid or liquid form, must be segregated from general laboratory waste.
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container designated for chemical waste. This includes any contaminated lab supplies such as weigh boats or filter paper.
-
Liquid Waste: Solutions containing this compound should be collected in a compatible, leak-proof, and clearly labeled container for hazardous chemical waste. Do not mix with other incompatible waste streams.
Step 3: Labeling
Properly label all waste containers with the full chemical name ("this compound"), the approximate concentration and quantity, and any associated hazard symbols as required by your institution's and local regulations.
Step 4: Storage Pending Disposal
Store the sealed and labeled waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Follow all institutional guidelines for the temporary storage of hazardous waste.
Step 5: Final Disposal
The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations governing chemical waste disposal. Do not attempt to dispose of this compound down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these established protocols, research professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and responsible laboratory environment.
Essential Safety and Operational Guide for Handling SB-366791
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of SB-366791, a potent and selective transient receptor potential vanilloid 1 (TRPV1) antagonist. Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment.
Hazard Identification and Safety Precautions
This compound is a potent research compound. While specific toxicity data is limited, it should be handled with care, assuming it may have biological effects even at low concentrations. The primary routes of exposure are inhalation of the powder form and dermal contact.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - NIOSH-approved respirator (N95 or higher) - Chemical splash goggles - Face shield - Disposable lab coat with tight cuffs - Double nitrile gloves - Disposable shoe covers | High risk of aerosolization and inhalation. Full facial and respiratory protection is critical. |
| Solution Preparation | - Chemical splash goggles - Lab coat - Nitrile gloves | Lower risk of aerosolization, but splash hazards are present. |
| In vitro / In vivo Administration | - Safety glasses - Lab coat - Nitrile gloves | Focus on preventing skin and eye contact during procedural manipulations. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical to minimize exposure and ensure the integrity of the experiment. All procedures involving the handling of solid this compound should be performed in a certified chemical fume hood or a similar ventilated enclosure.
Experimental Workflow:
Caption: A procedural workflow for the safe handling of this compound.
Detailed Experimental Protocol:
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Assemble all necessary PPE, ensuring a proper fit.
-
Gather all required equipment and reagents, including spill cleanup materials.
-
-
Handling (within a chemical fume hood):
-
Weighing: Carefully weigh the required amount of this compound powder using a tared weigh boat.
-
Solution Preparation: To prepare a stock solution, slowly add the solvent (e.g., DMSO) to the powder to avoid splashing. Cap the vial and vortex until fully dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, clearly labeled vials for individual experiments to minimize freeze-thaw cycles.
-
-
Storage:
-
Store the solid compound and stock solutions at the recommended temperatures as specified by the supplier (typically -20°C for solid and -80°C for solutions in solvent).
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused this compound Powder | - Collect in a clearly labeled, sealed container as "Non-hazardous Chemical Waste." - Dispose of through your institution's hazardous waste management program. |
| DMSO Solutions of this compound | - Collect in a designated, sealed container labeled "DMSO Waste" and the name of the solute. - Do not dispose of down the drain. - Dispose of through your institution's hazardous waste management program. |
| Contaminated Labware (e.g., pipette tips, vials) | - Collect in a designated, puncture-resistant container labeled "Non-hazardous Chemical Waste." - Dispose of through your institution's hazardous waste management program. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | - Place in a sealed bag and dispose of as solid chemical waste. |
| Empty this compound Vials | - Triple rinse with a suitable solvent (e.g., ethanol or water). - Collect the first rinse as chemical waste. - Deface the label. - Dispose of the rinsed vial in the appropriate glass or plastic recycling bin.[1][2][3] |
Note: Always consult and adhere to your institution's specific waste disposal guidelines.
Signaling Pathway and Experimental Context
This compound is a selective antagonist of the TRPV1 receptor, a non-selective cation channel involved in pain and temperature sensation. The following diagram illustrates the inhibitory action of this compound on the TRPV1 signaling pathway.
Caption: this compound blocks the activation of the TRPV1 channel by various stimuli.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
